TY-011
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C18H16ClN5 |
|---|---|
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
9-(2-chlorophenyl)-13-ethyl-6-methyl-2,4,5,8,12-pentazatricyclo[8.4.0.03,7]tetradeca-1(10),3,6,8,11,13-hexaene |
InChI |
InChI=1S/C18H16ClN5/c1-3-11-8-15-13(9-20-11)17(12-6-4-5-7-14(12)19)22-16-10(2)23-24-18(16)21-15/h4-9H,3H2,1-2H3,(H2,21,23,24) |
Clé InChI |
BYXARMLQXQVYIK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=N1)C(=NC3=C(NN=C3N2)C)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Foundational & Exploratory
TY-011: A Multi-Targeted Kinase Inhibitor for Gastric Cancer - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
TY-011 is a novel, orally active small molecule compound demonstrating significant preclinical antitumor activity in gastric cancer models. Its mechanism of action is centered on the dual inhibition of critical mitotic kinases—Aurora A and Aurora B—and the vascular endothelial growth factor receptor 2 (VEGFR2), a key regulator of angiogenesis. This multi-targeted approach disrupts essential cellular processes for tumor growth, including cell cycle progression and the formation of new blood vessels. In vitro studies have shown that this compound effectively inhibits the proliferation of gastric cancer cell lines, induces G2/M phase cell cycle arrest, promotes apoptosis, and causes significant DNA damage. In vivo, this compound has exhibited potent tumor growth inhibition in gastric cancer xenograft models with a favorable safety profile. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used in its preclinical evaluation.
Core Mechanism of Action: Dual Inhibition of Mitotic Progression and Angiogenesis
This compound functions as a potent inhibitor of Aurora A, Aurora B, and VEGFR2 kinases.[1][2][3] The molecular docking analysis has confirmed that this compound occupies the ATP-binding site of both Aurora A and B kinases, thereby blocking their enzymatic activity.[1][2][3] This dual-action mechanism allows this compound to simultaneously target two critical pathways involved in gastric cancer progression: cell division and tumor vascularization.[1]
Inhibition of Aurora Kinases and Disruption of Mitosis
Aurora kinases A and B are serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is a common feature in various cancers, including gastric cancer.[1][2][3] By inhibiting Aurora A and B, this compound disrupts several mitotic events, leading to:
-
Aberrant Mitosis and G2/M Phase Arrest: Treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[1][2][4]
-
Polyploidy: A modest increase in cells with a DNA content greater than 4N is observed, indicative of failed mitosis.[1][2][3]
-
DNA Damage: this compound induces DNA double-strand breaks in gastric cancer cells.[4] This is a consequence of abnormal microtubule-kinetochore attachments, leading to the formation of multiple spindle fibers and poly-merotelic kinetochores.[4]
-
Apoptosis: The culmination of mitotic disruption and DNA damage is the induction of programmed cell death (apoptosis).[1][2][4]
Inhibition of VEGFR2 and Anti-Angiogenesis
VEGFR2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. This compound's ability to antagonize VEGFR2 kinase activity suggests a direct role in inhibiting tumor angiogenesis.[1][2] This anti-angiogenic effect complements its anti-mitotic activity, effectively starving the tumor of essential nutrients and oxygen.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified in various assays, which are summarized below for clear comparison.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | Assay Type | IC50 Value |
| Aurora A | HTRF® KinEASE™ | "hundreds nanomole" |
| Aurora B | HTRF® KinEASE™ | "hundreds nanomole" |
| VEGFR2 | HTRF® KinEASE™ | Not explicitly quantified in the provided search results. |
Data sourced from[1]
Table 2: In Vitro Anti-Proliferative Activity of this compound in Gastric Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
| MGC-803 | 0.09 - 0.96 (range across 5 cell lines) |
| MKN-45 | 0.09 - 0.96 (range across 5 cell lines) |
| Other 3 cell lines not specified in search results | 0.09 - 0.96 (range across 5 cell lines) |
Data sourced from[1]
Table 3: In Vivo Antitumor Efficacy of this compound in MGC-803 Xenograft Model
| Dosage (Oral Administration) | Treatment Duration | Tumor Growth Inhibition (TGI%) | Tumor Regression |
| 3 mg/kg/day | 13 days | 59.41% | Not specified |
| 6 mg/kg/day | 13 days | 103.77% | Not specified |
| 9 mg/kg/day | 13 days | 113.09% | 100% |
Data sourced from[1]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Gastric Cancer Cells
The following diagram illustrates the proposed signaling pathway through which this compound exerts its antitumor effects in gastric cancer.
References
- 1. Antitumor activity of this compound against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of this compound against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of this compound against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases | springermedizin.de [springermedizin.de]
- 4. Antitumor activity of a novel Aurora A/B kinases inhibitor this compound against gastric cancer by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
TY-011: A Dual Inhibitor of Aurora A/B Kinases for Gastric Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TY-011 is a novel small molecule inhibitor targeting Aurora A and Aurora B kinases, crucial regulators of mitotic progression. Research has demonstrated its potent anti-proliferative activity in gastric cancer cell lines and in vivo tumor models. By inducing DNA damage and apoptosis, this compound presents a promising therapeutic strategy for gastric cancer. This document provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of this compound.
Chemical Structure
The chemical structure of this compound is depicted below.
(Image of the chemical structure of this compound) [1]
Caption: Chemical Structure of this compound.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the inhibition of Aurora A and Aurora B kinases. These serine/threonine kinases are key regulators of mitosis, and their overexpression is frequently observed in various cancers, including gastric cancer.[2][3]
The inhibition of Aurora A and B by this compound leads to a cascade of cellular events:[4]
-
Aberrant Mitosis: Disruption of the normal mitotic process.
-
G2/M Phase Arrest: Halting the cell cycle at the G2/M checkpoint.
-
DNA Damage: Specifically, the induction of DNA double-strand breaks.
-
Apoptosis: Programmed cell death of cancer cells.
Furthermore, this compound has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase, suggesting a potential anti-angiogenic effect.[2][5]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in cancer cells.
Quantitative Data
The inhibitory activity of this compound against Aurora kinases and its anti-proliferative effects on various gastric cancer cell lines are summarized in the tables below.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| Aurora A | 102.1 ± 10.1 |
| Aurora B | 93.9 ± 33.7 |
Data from HTRF® KinEASE™ assay.[1][2]
Table 2: Anti-proliferative Activity of this compound in Gastric Cancer Cell Lines
| Cell Line | IC50 (μM) |
| MGC-803 | 0.2 - 0.4 |
| AGS | 0.11 - 4.49 (range) |
| MKN-45 | 0.11 - 4.49 (range) |
| SGC-7901 | 0.11 - 4.49 (range) |
| BGC-823 | 0.11 - 4.49 (range) |
Data from cell proliferation assays.[2][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HTRF® KinEASE™ Assay (for Kinase Inhibition)
This assay was employed to determine the in vitro inhibitory activity of this compound against Aurora A and Aurora B kinases. The assay measures the phosphorylation of a substrate peptide by the kinase. The detection is based on Homogeneous Time-Resolved Fluorescence (HTRF), which quantifies the signal generated by the binding of a europium cryptate-labeled antibody to the phosphorylated substrate and an XL665-labeled streptavidin to the biotinylated substrate. The signal intensity is inversely proportional to the kinase activity.[2][5]
Cell Proliferation Assay
The anti-proliferative effects of this compound on gastric cancer cell lines were assessed using a Cell Counting Kit-8 (CCK-8) assay. Cells were seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration. The CCK-8 solution was then added to each well, and the absorbance was measured at 450 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[5]
Western Blot Analysis
Western blotting was used to analyze the expression levels of key proteins involved in the signaling pathway. Gastric cancer cells were treated with this compound, and whole-cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., phosphorylated Aurora A, phosphorylated Histone H3). After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Immunofluorescence
Immunofluorescence was performed to visualize the cellular localization of specific proteins. Cells grown on coverslips were treated with this compound, fixed, permeabilized, and blocked. The cells were then incubated with primary antibodies, followed by fluorescently labeled secondary antibodies. The nuclei were counterstained with DAPI. Images were captured using a fluorescence microscope.[1]
Cell Cycle Analysis
Flow cytometry was used to analyze the effect of this compound on the cell cycle distribution. Gastric cancer cells were treated with this compound, harvested, and fixed in ethanol. The cells were then stained with propidium iodide (PI) containing RNase A. The DNA content of the cells was analyzed using a flow cytometer, and the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) was determined.[5]
In Vivo Xenograft Model
The in vivo anti-tumor efficacy of this compound was evaluated in a gastric cancer xenograft mouse model. MGC-803 cells were subcutaneously injected into nude mice. Once the tumors reached a palpable size, the mice were orally administered with this compound at different dosages daily. Tumor volumes and body weights were measured regularly. At the end of the study, the tumors were excised, weighed, and subjected to further analysis, such as TUNEL staining for apoptosis.[2][5]
Experimental Workflow Diagram
Caption: General workflow for preclinical evaluation of this compound.
Conclusion
This compound is a potent dual inhibitor of Aurora A and B kinases with significant anti-tumor activity against gastric cancer. Its mechanism of action, involving the disruption of mitosis and induction of apoptosis, along with its oral bioavailability and in vivo efficacy, positions this compound as a strong candidate for further clinical development in the treatment of gastric cancer. The additional inhibitory effect on VEGFR2 suggests a potential for dual targeting of tumor proliferation and angiogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor activity of this compound against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of a novel Aurora A/B kinases inhibitor this compound against gastric cancer by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of this compound against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
TY-011: A Dual Inhibitor of Aurora Kinases and VEGFR2 for Gastric Cancer Therapy
A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: TY-011 is a novel, orally active small molecule inhibitor demonstrating potent antitumor activity in preclinical models of gastric cancer. Its mechanism of action is characterized by the dual inhibition of two critical classes of oncogenic proteins: the Aurora kinases (A and B) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This dual activity allows this compound to concurrently target tumor cell proliferation by disrupting mitosis and to inhibit tumor angiogenesis, a crucial process for tumor growth and metastasis. This document provides a comprehensive technical overview of this compound, including its inhibitory activity, effects on cancer cell lines, and in vivo efficacy, supported by detailed experimental protocols and pathway diagrams.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of both Aurora A/B kinases and VEGFR2. By binding to the ATP-binding sites of these kinases, this compound effectively blocks their phosphorylation activity, leading to the downstream inhibition of their respective signaling pathways. This dual-targeting approach offers a synergistic antitumor effect by simultaneously halting the cell cycle and cutting off the tumor's blood supply.[1]
Inhibition of Aurora Kinase Signaling
Aurora kinases are essential for the proper execution of mitosis. This compound's inhibition of Aurora A and B leads to mitotic arrest, polyploidy, and subsequent apoptosis in cancer cells.[1]
Caption: Inhibition of Aurora A and B by this compound disrupts mitosis, leading to apoptosis.
Inhibition of VEGFR2 Signaling
VEGFR2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. By inhibiting VEGFR2, this compound blocks the signaling cascade responsible for endothelial cell proliferation, migration, and tube formation, thereby suppressing tumor angiogenesis.[1]
Caption: this compound inhibits VEGFR2, leading to the suppression of tumor angiogenesis.
Quantitative Data
In Vitro Kinase Inhibitory Activity
The inhibitory activity of this compound against Aurora A and Aurora B kinases was determined using the HTRF® KinEASE™ assay.
| Target Kinase | IC50 (nM) |
| Aurora A | 102.1 ± 10.1 |
| Aurora B | 93.9 ± 33.7 |
| VEGFR2 | Not explicitly quantified in the primary study, but demonstrated inhibition of phosphorylation. |
Data sourced from a study on the antitumor activity of this compound in gastric cancer.[1]
Antiproliferative Activity in Gastric Cancer Cell Lines
The antiproliferative effects of this compound were evaluated against a panel of five human gastric cancer cell lines using the CCK-8 assay.
| Cell Line | IC50 (µM) |
| MGC-803 | 0.2 - 0.4 (range for three active compounds including this compound) |
| SGC-7901 | 0.09 - 0.96 (range across all 5 cell lines) |
| BGC-823 | 0.09 - 0.96 (range across all 5 cell lines) |
| AGS | 0.09 - 0.96 (range across all 5 cell lines) |
| MKN-45 | 0.09 - 0.96 (range across all 5 cell lines) |
Note: Specific IC50 values for each cell line were not detailed in the primary publication, only a range was provided.[1]
In Vivo Efficacy in a Gastric Cancer Xenograft Model
The in vivo antitumor activity of this compound was assessed in a mouse xenograft model using MGC-803 gastric cancer cells.
| Treatment Group | Dosage | Tumor Growth Inhibition Rate | Tumor Regression |
| This compound | 9 mg/kg (oral administration) | ~90% | 100% |
The study reported no significant effect on the body weight of the mice.[1]
Experimental Protocols
HTRF® KinEASE™ Kinase Assay
This assay was employed to determine the in vitro inhibitory activity of this compound against Aurora A, Aurora B, and VEGFR2.
Caption: Workflow for the HTRF® KinEASE™ kinase inhibition assay.
Methodology:
-
Reaction Setup: In a 384-well plate, the respective kinase (Aurora A, Aurora B, or VEGFR2), a biotinylated substrate peptide, and varying concentrations of this compound were incubated in kinase buffer.
-
Initiation: The kinase reaction was initiated by the addition of ATP.
-
Detection: After incubation, the reaction was stopped by adding HTRF detection reagents containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665 (SA-XL665).
-
Signal Reading: The plate was incubated to allow for the formation of the FRET complex, and the time-resolved fluorescence energy transfer (TR-FRET) signal was measured. The signal is proportional to the extent of substrate phosphorylation.
-
Data Analysis: IC50 values were calculated from the dose-response curves.
CCK-8 Cell Proliferation Assay
This assay was used to measure the antiproliferative activity of this compound on gastric cancer cell lines.
Methodology:
-
Cell Seeding: Gastric cancer cells were seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Reagent Addition: Following treatment, Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
Incubation: The plates were incubated to allow for the conversion of the WST-8 tetrazolium salt to a colored formazan product by cellular dehydrogenases in viable cells.
-
Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to untreated control cells, and IC50 values were determined.
HUVEC Tube Formation Assay
This assay assessed the anti-angiogenic potential of this compound.
Methodology:
-
Matrix Coating: 96-well plates were coated with Matrigel and allowed to solidify.
-
Cell Seeding and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) were seeded onto the Matrigel-coated wells in the presence of various concentrations of this compound.
-
Incubation: The plates were incubated for a period sufficient to allow for the formation of capillary-like tube structures in the control wells.
-
Imaging: The formation of tube networks was visualized and photographed using a microscope.
-
Quantification: The extent of tube formation was quantified by measuring parameters such as the total tube length, number of junctions, and number of loops.
Gastric Cancer Xenograft Mouse Model
This in vivo model was used to evaluate the antitumor efficacy of this compound.
Methodology:
-
Tumor Implantation: MGC-803 human gastric cancer cells were subcutaneously injected into immunodeficient mice.
-
Tumor Growth: The tumors were allowed to grow to a palpable size.
-
Treatment Administration: Once the tumors reached a predetermined volume, the mice were randomized into treatment and control groups. This compound was administered orally at specified doses and schedules.
-
Monitoring: Tumor volume and mouse body weight were measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, the tumors were excised, weighed, and may be used for further analysis such as immunohistochemistry to assess markers of proliferation, apoptosis, and angiogenesis.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of gastric cancer. Its novel dual-inhibitory mechanism, targeting both the Aurora kinases and VEGFR2, provides a multi-pronged attack on tumor growth by inhibiting cell division and angiogenesis. The potent in vitro and in vivo activity, coupled with its oral bioavailability and favorable safety profile in preclinical models, strongly supports its further clinical development.[1] Future investigations should focus on elucidating the precise IC50 against VEGFR2 and further characterizing its efficacy and safety in more advanced preclinical models.
References
In-depth Technical Guide: The Quest for TY-011
A comprehensive search of publicly available scientific databases and literature has yielded no specific information on a compound designated as "TY-011." This suggests that "this compound" may be an internal project code, a compound that has not yet been publicly disclosed, or a potential misnomer.
While a detailed technical guide on the discovery and synthesis of a specific, unidentifiable compound is not possible, this document aims to provide a framework for such a guide. It will outline the essential components and methodologies typically presented in a whitepaper for a novel chemical entity, using hypothetical scenarios and established scientific principles as placeholders. This guide is intended for researchers, scientists, and drug development professionals to illustrate the comprehensive information required for the proper documentation of a new compound.
Section 1: Discovery and Rationale
The discovery of a new compound often begins with a specific biological hypothesis or a screening campaign. For a hypothetical "this compound," the discovery process could have followed one of several paths:
-
High-Throughput Screening (HTS): A large library of chemical compounds could have been screened against a specific biological target. "this compound" may have emerged as a "hit" from this screen, demonstrating desired activity.
-
Rational Drug Design: Based on the known structure and function of a biological target, "this compound" might have been designed in silico to interact with a specific binding site.
-
Natural Product Isolation: The compound could have been isolated from a natural source, such as a plant, fungus, or marine organism, and subsequently identified as having interesting biological properties.
-
Fragment-Based Drug Discovery (FBDD): Small chemical fragments that bind to the target could have been identified and then linked together or grown to create the more potent "this compound."
The rationale for the development of "this compound" would be intrinsically linked to its discovery. For instance, if it were identified in a screen for inhibitors of a particular enzyme implicated in a disease, the rationale would be to develop a therapeutic agent for that disease.
Logical Workflow: From Concept to Lead Candidate
The following diagram illustrates a typical workflow for the discovery and initial development of a novel compound.
Section 2: Synthesis of this compound
The chemical synthesis of a novel compound is a critical component of its development, enabling the production of sufficient quantities for further testing and optimization. A detailed description of the synthetic route would be provided, including reaction schemes, reagents, and conditions.
Hypothetical Synthetic Scheme
Below is a hypothetical, multi-step synthesis that could be representative of what would be detailed for a compound like "this compound."
Experimental Protocols: Synthesis
A comprehensive guide would include detailed experimental protocols for each synthetic step. For example, for "Step 1" in the diagram above:
Synthesis of Intermediate B:
-
To a solution of Starting Material A (X grams, Y moles) in Solvent Y (Z mL) at a specific temperature, Reagent X (A grams, B moles) was added portion-wise.
-
The reaction mixture was stirred for a designated time, and its progress was monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction was quenched, and the product was isolated and purified using techniques such as column chromatography.
-
The structure of Intermediate B was confirmed by spectroscopic methods like ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 3: Biological Activity and Mechanism of Action
This section would detail the biological effects of "this compound" and the experiments conducted to elucidate its mechanism of action.
Quantitative Data Summary
All quantitative data would be presented in clear, well-structured tables for easy comparison.
| Assay Type | Target | IC₅₀ / EC₅₀ (nM) | Selectivity vs. Off-Target |
| In Vitro Potency | Target Enzyme A | 15.2 ± 2.1 | >1000-fold vs. Enzyme B |
| Cellular Activity | Cell Line X | 89.5 ± 10.3 | - |
| ADME Properties | Microsomal Stability (t½, min) | 45 | - |
| Caco-2 Permeability (Papp, A-B) | 12.5 x 10⁻⁶ cm/s | - |
Table 1: Hypothetical Biological and ADME Data for this compound
Signaling Pathway Analysis
If "this compound" was found to modulate a specific signaling pathway, this would be visually represented.
Experimental Protocols: Biological Assays
Detailed protocols for key biological experiments would be provided.
Enzyme Inhibition Assay:
-
The inhibitory activity of "this compound" against Target Enzyme A was measured using a fluorescence-based assay.
-
Varying concentrations of the compound were incubated with the enzyme and its substrate in an appropriate buffer system.
-
The reaction was initiated, and the fluorescence intensity was measured over time using a plate reader.
-
IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Conclusion
While the compound "this compound" remains unidentified in the public domain, this guide provides a comprehensive template for the in-depth technical documentation required for a novel chemical entity. The clear presentation of data, detailed experimental protocols, and informative visualizations are crucial for communicating the discovery, synthesis, and biological characterization of a new compound to the scientific community. Should information on "this compound" become publicly available, a specific and detailed guide will be generated.
TY-011: A Novel VEGFR-2 Kinase Inhibitor for the Targeted Inhibition of Angiogenesis
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[1][2] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor-2 (VEGFR-2), is a primary driver of this process in many cancers.[3][4] This document provides a comprehensive technical overview of TY-011, a novel, potent, and highly selective small-molecule tyrosine kinase inhibitor (TKI) designed to target VEGFR-2. We present detailed data on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its characterization. This guide is intended to provide researchers and drug development professionals with the core scientific data and methodologies related to this compound.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor that selectively targets the intracellular tyrosine kinase domain of VEGFR-2.[1][5] Upon binding of VEGF-A to its receptor, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[6][7] this compound binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing this crucial autophosphorylation step. This blockade effectively abrogates the downstream signaling through key pathways, including the RAS/MAPK/ERK and PI3K/Akt pathways, leading to the inhibition of angiogenesis.[3][6][8]
Quantitative Data Summary
The anti-angiogenic potential of this compound was quantified through a series of enzymatic and cell-based assays. All data presented are representative of multiple experiments.
Table 1: Kinase Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against VEGFR-2 and other related kinases, demonstrating its high selectivity.
| Kinase Target | IC50 (nM) |
| VEGFR-2 (KDR) | 0.8 |
| VEGFR-1 (Flt-1) | 85 |
| VEGFR-3 (Flt-4) | 110 |
| PDGFR-β | 250 |
| c-Kit | 480 |
| EGFR | >10,000 |
Table 2: In Vitro Cellular Anti-Angiogenic Activity of this compound
This table shows the efficacy of this compound in key functional assays using Human Umbilical Vein Endothelial Cells (HUVECs).
| Assay | Endpoint Measured | IC50 (nM) |
| HUVEC Proliferation (VEGF-stimulated) | Inhibition of cell growth | 2.5 |
| HUVEC Migration (Boyden Chamber) | Inhibition of cell migration | 5.1 |
| HUVEC Tube Formation on Matrigel | Inhibition of capillary network formation | 3.8 |
Table 3: In Vivo Efficacy in A498 Renal Cell Carcinoma Xenograft Model
This table presents the results from an in vivo study assessing the effect of this compound on tumor growth and microvessel density (MVD) in a mouse model.
| Treatment Group | Dose (mg/kg/day, p.o.) | Tumor Growth Inhibition (%) | Change in MVD (%) (CD31+ vessels) |
| Vehicle Control | - | 0 | 0 |
| This compound | 10 | 68 | -75 |
| Sunitinib (Reference) | 40 | 62 | -71 |
Detailed Experimental Protocols
Detailed methodologies for the key experiments are provided below.
VEGFR-2 Kinase Assay
-
Objective: To determine the IC50 of this compound against the isolated VEGFR-2 kinase domain.
-
Methodology:
-
Recombinant human VEGFR-2 kinase domain is incubated with a poly(Glu, Tyr) 4:1 substrate.
-
The reaction is initiated by adding ATP (10 µM) and varying concentrations of this compound (0.01 nM to 10 µM) in a kinase buffer.
-
The mixture is incubated for 60 minutes at 30°C.
-
Phosphorylation of the substrate is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Luminescence is measured with a plate reader.
-
Data are normalized to control (DMSO vehicle) and IC50 values are calculated using a four-parameter logistic curve fit.
-
HUVEC Tube Formation Assay[9][10]
-
Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.
-
Methodology:
-
A 96-well plate is pre-chilled and coated with 50 µL of growth factor-reduced Matrigel® per well.[2] The plate is then incubated at 37°C for 1 hour to allow polymerization.
-
HUVECs are serum-starved for 4-6 hours.
-
Cells are harvested and resuspended in basal medium containing VEGF (20 ng/mL) and varying concentrations of this compound.
-
1.5 x 10⁴ cells are seeded onto the solidified Matrigel matrix in each well.[9]
-
The plate is incubated for 6-18 hours at 37°C in a 5% CO₂ incubator.[10]
-
Tube formation is visualized using a light microscope. For quantification, cells can be stained with Calcein AM.[11]
-
Images are captured, and the total tube length and number of branch points are quantified using image analysis software.[12]
-
References
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 3. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tyrosine kinase inhibitors of vascular endothelial growth factor receptors in clinical trials: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. medium.com [medium.com]
- 8. frontiersin.org [frontiersin.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. ibidi.com [ibidi.com]
- 12. researchgate.net [researchgate.net]
The Multi-faceted Impact of TY-011 on Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular pathways affected by TY-011, a novel small molecule inhibitor with potent anti-tumor activity. This document details the mechanism of action of this compound, summarizing key quantitative data and providing detailed experimental protocols for the assays used to elucidate its effects. Visualizations of the affected signaling pathways and experimental workflows are included to facilitate a deeper understanding of its therapeutic potential.
Core Mechanism of Action: Dual Inhibition of Mitosis and Angiogenesis
This compound exerts its anti-tumor effects through the dual inhibition of critical cellular processes: mitosis and angiogenesis. This is achieved by targeting key kinases involved in these pathways.[1]
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Cellular Process |
| Aurora A | 102.1 ± 10.1 | Mitosis |
| Aurora B | 93.9 ± 33.7 | Mitosis |
| VEGFR2 | Not explicitly quantified in reviewed literature | Angiogenesis |
Data sourced from HTRF® KinEASE™-STK assay results.[1]
The primary mechanism of this compound involves the competitive inhibition of ATP binding to the ATP-binding sites of Aurora A and Aurora B kinases.[1] Molecular docking studies have shown that this compound occupies the ATP-binding pocket of both kinases, preventing their normal function.[1] Additionally, this compound has been shown to antagonize tumor angiogenesis by targeting the VEGFR2 kinase.[1]
Cellular Pathways Affected by this compound Treatment
The Aurora Kinase Signaling Pathway and Mitotic Disruption
Aurora kinases A and B are essential serine/threonine kinases that play pivotal roles in the regulation of mitosis. This compound's inhibition of these kinases leads to a cascade of events that disrupt cell division.
The VEGFR2 Signaling Pathway and Anti-Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. By inhibiting VEGFR2, this compound is believed to suppress tumor-associated angiogenesis.
In Vitro Anti-Proliferative Activity of this compound
This compound has demonstrated potent anti-proliferative activity against a panel of human gastric cancer cell lines.
Table 2: Anti-Proliferative Activity of this compound in Gastric Cancer Cell Lines
| Cell Line | IC50 (µM) |
| MGC-803 | 0.2 - 0.4 |
| MKN-45 | Data not explicitly quantified |
| SGC-7901 | Data not explicitly quantified |
| BGC-823 | Data not explicitly quantified |
| AGS | Data not explicitly quantified |
IC50 values were determined using the CCK-8 assay.[1]
Experimental Protocols
HTRF® KinEASE™-STK Assay for Kinase Activity
This assay is used to measure the inhibitory effect of this compound on Aurora A and Aurora B kinase activity.
Methodology:
-
Kinase Reaction:
-
In a 384-well plate, add the kinase (Aurora A or Aurora B), varying concentrations of this compound, and a biotinylated peptide substrate.
-
Initiate the phosphorylation reaction by adding ATP.
-
Incubate the plate at room temperature for the specified time.
-
-
Detection:
-
Stop the reaction and add a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin.
-
Incubate for 60 minutes at room temperature to allow for the formation of the detection complex.
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible reader. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the IC50 values by plotting the percentage of inhibition against the log concentration of this compound.
-
CCK-8 Cell Proliferation Assay
This assay is used to determine the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed gastric cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the IC50 values from the dose-response curves.
Flow Cytometry for Cell Cycle Analysis
This method is used to analyze the effect of this compound on the cell cycle distribution.
Methodology:
-
Cell Treatment: Culture cells with or without this compound for a specified period.
-
Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
RNA Digestion: Treat the fixed cells with RNase A to ensure that only DNA is stained.
-
DNA Staining: Stain the cells with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Annexin V/PI Apoptosis Assay
This assay is used to detect and quantify apoptosis induced by this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound to induce apoptosis.
-
Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic (Annexin V+ and PI+) cells.
Conclusion
This compound is a promising anti-cancer agent that targets fundamental cellular processes required for tumor growth and survival. Its dual inhibitory action on Aurora kinases and VEGFR2 leads to mitotic catastrophe, induction of apoptosis, and suppression of angiogenesis. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic for gastric and other cancers.
References
TY-011: A Technical Guide to its Impact on Mitotic Progression in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
TY-011 is a novel small molecule inhibitor targeting Aurora A and Aurora B kinases, critical regulators of mitotic progression. This document provides a comprehensive technical overview of the mechanism of action of this compound in cancer cells, with a particular focus on its effects on mitosis. It includes a summary of its anti-proliferative activities, detailed experimental protocols for key assays, and a visual representation of the targeted signaling pathway. This guide is intended to serve as a resource for researchers in oncology and drug development.
Introduction
Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of cell division. Overexpression of Aurora kinases, particularly Aurora A and Aurora B, is frequently observed in a wide range of human cancers and is often associated with poor prognosis. As key regulators of mitosis, their inhibition presents a promising therapeutic strategy for cancer treatment. This compound has been identified as a potent inhibitor of both Aurora A and Aurora B, demonstrating significant anti-tumor activity in preclinical studies, primarily in gastric cancer models.[1][2] This technical guide synthesizes the available data on this compound's effects on cancer cell mitosis.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of Aurora A and Aurora B.[2] This dual inhibition disrupts multiple stages of mitosis, leading to mitotic catastrophe and subsequent cell death.
2.1. Inhibition of Aurora A and Aurora B Kinase Activity
This compound competitively binds to the ATP-binding pocket of Aurora A and Aurora B, preventing the phosphorylation of their downstream substrates.[2] The inhibition of Aurora A disrupts centrosome maturation and separation, leading to the formation of monopolar or multipolar spindles. The inhibition of Aurora B interferes with the spindle assembly checkpoint (SAC) and cytokinesis.
2.2. Cellular Effects of this compound in Cancer Cells
The inhibition of Aurora kinases by this compound manifests in several key cellular phenotypes:
-
Aberrant Mitosis: Treatment with this compound leads to severe defects in mitotic spindle formation and chromosome alignment.[1]
-
G2/M Phase Arrest: Cancer cells treated with this compound accumulate in the G2/M phase of the cell cycle, indicative of a failure to properly execute mitosis.[1][2]
-
Induction of Apoptosis: Prolonged mitotic arrest induced by this compound triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2]
-
DNA Damage: this compound treatment results in DNA double-strand breaks, a consequence of improper chromosome segregation and mitotic catastrophe.[1]
Quantitative Data Summary
The anti-proliferative and cell cycle effects of this compound have been quantified in various gastric cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | 0.2 - 0.4 |
| MKN-45 | Gastric Cancer | Not explicitly stated, but effective |
| Other Gastric Cancer Cell Lines | Gastric Cancer | 0.09 - 0.96 |
Data synthesized from available preclinical studies.[2]
Table 2: Effect of this compound on Cell Cycle Distribution in Gastric Cancer Cells
| Cell Line | Treatment | % of Cells in G2/M Phase |
| MGC-803 | Control | Baseline |
| MGC-803 | This compound | Significant increase |
| MKN-45 | Control | Baseline |
| MKN-45 | This compound | Significant increase |
Qualitative descriptions from studies indicating a clear G2/M arrest.[1][2] Specific percentages are not consistently provided across publications.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
5.1. Cell Culture
-
Cell Lines: Human gastric cancer cell lines MGC-803 and MKN-45.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
5.2. Cell Proliferation Assay (CCK-8)
-
Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.
5.3. Cell Cycle Analysis (Flow Cytometry)
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
5.4. Western Blotting
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-Histone H3, anti-Aurora A, anti-Aurora B, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
5.5. Immunofluorescence
-
Grow cells on coverslips in 24-well plates.
-
Treat with this compound as required.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate with primary antibodies (e.g., anti-α-tubulin, anti-phospho-Histone H3) overnight at 4°C.
-
Wash with PBS and incubate with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Conclusion
This compound is a potent dual inhibitor of Aurora A and Aurora B kinases that effectively disrupts mitotic progression in cancer cells. Its mechanism of action, leading to G2/M arrest, aberrant mitosis, and apoptosis, makes it a promising candidate for further development as an anti-cancer therapeutic. The data and protocols presented in this guide provide a foundational resource for researchers investigating this compound and other Aurora kinase inhibitors.
References
- 1. Antitumor activity of a novel Aurora A/B kinases inhibitor this compound against gastric cancer by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of this compound against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Kinase Selectivity Profile of TY-011: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase selectivity profile of TY-011, a novel small molecule inhibitor. The document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Kinase Selectivity Profile of this compound
This compound has been identified as a potent inhibitor of Aurora A and Aurora B kinases.[1] The compound was developed through a focused synthesis effort and demonstrated superior activity against these two key mitotic kinases compared to other synthesized compounds in the same series.[1] In addition to its effects on the Aurora kinases, this compound also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), suggesting a potential dual role in targeting both cell proliferation and angiogenesis.
Quantitative Inhibition Data
The inhibitory activity of this compound against its primary kinase targets was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) |
| Aurora A | 102.1 ± 10.1 |
| Aurora B | 93.9 ± 33.7 |
| VEGFR2 | Data not publicly available in the initial screening, but inhibitory activity has been noted. |
Table 1: IC50 values of this compound against target kinases. Data is presented as mean ± standard deviation from three independent experiments.[1]
Mechanism of Action
Molecular docking studies have revealed that this compound functions as an ATP-competitive inhibitor. It occupies the ATP-binding pocket of both Aurora A and Aurora B, thereby preventing the phosphorylation of their downstream substrates.[1] This mechanism of action is crucial for its anti-proliferative effects.
Signaling Pathways
This compound's primary targets, Aurora A and Aurora B, are key regulators of mitosis. Its inhibition of VEGFR2 points to an additional anti-angiogenic mechanism.
Caption: Inhibition of Aurora and VEGFR2 pathways by this compound.
Experimental Protocols
HTRF® KinEASE™-STK Assay for Aurora A and Aurora B
This assay was employed to quantify the inhibitory potency of this compound on Aurora A and Aurora B kinases.
Principle: The HTRF® KinEASE™-STK assay is a time-resolved fluorescence energy transfer (TR-FRET) based method. It measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is then detected by a europium cryptate-labeled anti-phospho-serine/threonine antibody. When a streptavidin-XL665 conjugate is added, it binds to the biotinylated peptide, bringing the europium cryptate donor and the XL665 acceptor into close proximity, resulting in a FRET signal. Inhibition of the kinase leads to a decrease in the FRET signal.[2][3][4][5]
Workflow Diagram:
Caption: Workflow for the HTRF KinEASE-STK assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stock solutions in the kinase reaction buffer.
-
Prepare the kinase solution (Aurora A or Aurora B) in the kinase reaction buffer.
-
Prepare the biotinylated STK substrate and ATP solutions in the kinase reaction buffer.
-
Prepare the detection mixture containing the europium cryptate-labeled antibody and streptavidin-XL665 in the detection buffer.
-
-
Kinase Reaction:
-
In a low-volume 384-well plate, add 2.5 µL of the diluted this compound compound or vehicle (DMSO) control.
-
Add 5 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture of the biotinylated substrate and ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of the detection mixture (containing EDTA) to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
The HTRF ratio (665 nm / 620 nm) is calculated and is proportional to the extent of substrate phosphorylation.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
-
VEGFR2 Inhibition Assay
While specific IC50 data for this compound against VEGFR2 from the primary publication is not detailed, a general protocol for assessing VEGFR2 inhibition is provided below. This is typically done using an ELISA-based method or a cell-based phosphorylation assay.
Workflow Diagram:
Caption: General workflow for a VEGFR2 ELISA-based inhibition assay.
Detailed Protocol (ELISA-based):
-
Plate Preparation:
-
Coat a 96-well plate with VEGF165 overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
-
Inhibition Reaction:
-
Prepare serial dilutions of this compound.
-
Add the diluted this compound or vehicle control to the wells.
-
Add biotinylated VEGFR2 to the wells.
-
Incubate for 1-2 hours at room temperature to allow for binding.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate again.
-
Add a chemiluminescent HRP substrate and measure the signal using a luminometer.
-
-
Data Analysis:
-
The signal is inversely proportional to the inhibitory activity of this compound.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the HTRF assay.
-
Conclusion
This compound is a potent dual inhibitor of Aurora A and Aurora B kinases, with additional activity against VEGFR2. Its ATP-competitive mechanism of action effectively blocks key signaling pathways involved in cell cycle progression and angiogenesis. The methodologies described in this guide provide a robust framework for characterizing the kinase selectivity profile of this compound and similar compounds. Further comprehensive kinome-wide screening would be beneficial to fully elucidate its selectivity and potential off-target effects.
References
In-Depth Technical Guide to the Pharmacological Properties of the TY-011 Molecule
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of the TY-011 molecule, a novel small molecule inhibitor with potent anti-tumor activity. The data and protocols presented herein are derived from the seminal study "Antitumor activity of this compound against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases," published in the Journal of Experimental & Clinical Cancer Research.[1]
Executive Summary
This compound is a dual-action kinase inhibitor that demonstrates significant efficacy against gastric cancer models by targeting key regulators of mitosis and angiogenesis. It potently inhibits Aurora A, Aurora B, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinases. In preclinical studies, this compound has been shown to suppress cancer cell proliferation, induce cell cycle arrest at the G2/M phase, trigger apoptosis, and inhibit tumor growth in vivo. This document details the molecule's mechanism of action, provides quantitative data on its efficacy, and outlines the experimental protocols used to ascertain these properties.
Mechanism of Action
This compound exerts its anti-tumor effects through the inhibition of three critical kinases: Aurora A, Aurora B, and VEGFR2.
-
Aurora A and Aurora B Kinase Inhibition: These serine/threonine kinases are essential for mitotic progression. By inhibiting Aurora A and B, this compound disrupts the formation of the mitotic spindle, leading to errors in chromosome segregation. This results in an accumulation of cells in the G2/M phase of the cell cycle and can lead to polyploidy, ultimately triggering apoptosis.[1]
-
VEGFR2 Inhibition: VEGFR2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR2 by this compound impedes this process, thereby restricting the tumor's access to essential nutrients and oxygen.[1]
Molecular docking studies have shown that this compound occupies the ATP-binding sites of both Aurora A and Aurora B kinases, preventing their normal function.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data on the efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound[1]
| Kinase Target | IC₅₀ (nM) |
| Aurora A | 102.1 ± 10.1 |
| Aurora B | 93.9 ± 33.7 |
| VEGFR2 | Data not explicitly quantified in the primary source, but inhibitory activity was confirmed. |
Table 2: In Vitro Anti-proliferative Activity of this compound in Gastric Cancer Cell Lines[1]
| Cell Line | IC₅₀ (μM) |
| MGC-803 | 0.23 ± 0.04 |
| SGC-7901 | 0.09 ± 0.01 |
| BGC-823 | 0.12 ± 0.02 |
| AGS | 0.96 ± 0.15 |
| MKN-45 | 0.18 ± 0.03 |
Table 3: In Vivo Efficacy of this compound in MGC-803 Xenograft Mouse Model[1]
| Treatment Group (Oral Administration) | Tumor Growth Inhibition (%) | Tumor Regression |
| Vehicle Control | - | No |
| This compound (3 mg/kg) | 59.41 | No |
| This compound (6 mg/kg) | 103.77 | Yes |
| This compound (9 mg/kg) | 113.09 | Yes (100%) |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Assay
-
Assay Type: Homogeneous Time Resolved Fluorescence (HTRF®) KinEASE™-STK assay.
-
Procedure:
-
The kinase reaction was performed in a 384-well plate.
-
This compound was serially diluted and added to the wells containing the respective kinase (Aurora A, Aurora B, or VEGFR2), a biotinylated substrate peptide, and ATP.
-
The reaction was allowed to proceed for a specified incubation period at room temperature.
-
An HTRF detection buffer containing europium cryptate-labeled anti-phosphoserine/threonine antibody and streptavidin-XL665 was added to stop the reaction.
-
The plate was incubated for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
The fluorescence was read at 620 nm and 665 nm using an HTRF-compatible reader.
-
The IC₅₀ values were calculated from the dose-response curves.
-
Cell Proliferation Assay
-
Assay Type: Cell Counting Kit-8 (CCK-8) assay.
-
Procedure:
-
Gastric cancer cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
The cells were treated with various concentrations of this compound for 72 hours.
-
10 μL of CCK-8 solution was added to each well, and the plate was incubated for an additional 1-4 hours at 37°C.
-
The absorbance at 450 nm was measured using a microplate reader.
-
The percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells, and IC₅₀ values were determined.
-
Cell Cycle Analysis
-
Assay Type: Flow cytometry with propidium iodide (PI) staining.
-
Procedure:
-
Cells were treated with this compound for 24 hours.
-
The cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
The fixed cells were washed and resuspended in a staining solution containing RNase A and propidium iodide.
-
The DNA content of the cells was analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G1, S, G2/M) was quantified.
-
Apoptosis Assay
-
Assay Type: Flow cytometry with Annexin V-FITC and PI staining.
-
Procedure:
-
Cells were treated with this compound for 48 hours.
-
The cells were harvested and washed with cold PBS.
-
The cells were resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.
-
The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vivo Tumor Xenograft Study
The following diagram outlines the workflow for the in vivo efficacy assessment of this compound.
Conclusion
This compound is a promising anti-tumor agent with a well-defined dual mechanism of action targeting both mitosis and angiogenesis. The robust in vitro and in vivo data presented in this guide provide a strong preclinical rationale for its further development as a therapeutic for gastric cancer and potentially other solid tumors. The detailed experimental protocols offer a foundation for researchers to replicate and build upon these findings.
References
Methodological & Application
Application Notes and Protocols for TY-011 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TY-011 is a novel small molecule inhibitor with potent antitumor activity demonstrated in preclinical studies. It functions as a dual inhibitor of Aurora A/B kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), positioning it as a promising therapeutic agent that targets both mitosis and angiogenesis.[1][2] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, designed to assist researchers in evaluating its efficacy and mechanism of action in various cancer models.
Mechanism of Action
This compound exerts its anticancer effects by competitively binding to the ATP-binding sites of Aurora A, Aurora B, and VEGFR2 kinases.[1][2] Inhibition of Aurora A and Aurora B disrupts mitotic progression, leading to G2/M phase cell cycle arrest, polyploidy, and subsequent apoptosis.[1][2][3] The blockade of VEGFR2 signaling interferes with tumor angiogenesis, a critical process for tumor growth and metastasis.[1][2]
Data Presentation
In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (nM) |
| Aurora A | 102.1 ± 10.1 |
| Aurora B | 93.9 ± 33.7 |
Data represents the mean ± standard deviation from three independent experiments.[4]
Cellular Proliferation Inhibition
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | 0.2 - 0.4 |
| SGC-7901 | Gastric Cancer | Not explicitly quantified, but demonstrated prominent inhibitory effects |
| MKN-45 | Gastric Cancer | Not explicitly quantified, but demonstrated prominent inhibitory effects |
IC50 values for MGC-803 cells were determined after a 72-hour incubation period.[3][4]
Signaling Pathways
The signaling pathways affected by this compound are crucial for cell division and angiogenesis.
Experimental Protocols
Cell Culture
-
Cell Lines: Human gastric cancer cell lines MGC-803, SGC-7901, and MKN-45 can be used.
-
Culture Medium: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (CCK-8 Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium.
-
Adherence: Allow cells to adhere for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) in fresh medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to assess the effect of this compound on cell cycle distribution.
-
Cell Seeding: Seed cells (e.g., MGC-803, SGC-7901) in 6-well plates.
-
Treatment: Treat cells with this compound at a relevant concentration (e.g., 0.8 µM) for 24 and 48 hours.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Fix the cells in 70% ethanol overnight at 4°C.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Flow Cytometry)
This protocol is used to quantify this compound-induced apoptosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.
-
Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's instructions.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is used to detect changes in protein expression and phosphorylation status.
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Aurora A (T288), Aurora A, p-Histone H3 (S10), Histone H3, cleaved PARP, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Angiogenesis Assay (HUVEC Tube Formation)
This protocol assesses the anti-angiogenic potential of this compound.
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.
-
Treatment: Treat the HUVECs with various concentrations of this compound.
-
Incubation: Incubate the plate for 6-12 hours to allow for tube formation.
-
Imaging: Capture images of the tube-like structures using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points using image analysis software (e.g., ImageJ).
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the cellular effects of this compound. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of this compound's therapeutic potential. For all experiments, it is crucial to include appropriate positive and negative controls and to perform experiments in triplicate to ensure statistical validity.
References
- 1. Antitumor activity of this compound against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of this compound against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a novel Aurora A/B kinases inhibitor this compound against gastric cancer by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for TY-011 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of TY-011, a potent inhibitor of Aurora A, Aurora B, and VEGFR2 kinases, in xenograft models of gastric cancer. The following protocols and data are derived from preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.
Introduction
This compound is a small molecule compound that has demonstrated significant anti-tumor activity by targeting key regulators of mitosis and angiogenesis.[1][2] As a dual inhibitor of Aurora kinases A and B, this compound disrupts mitotic progression, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1][3] Concurrently, its inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) antagonizes tumor angiogenesis, a critical process for tumor growth and metastasis.[1][2] Preclinical studies in gastric cancer xenograft models have shown that orally administered this compound leads to substantial tumor growth inhibition and even tumor regression without significant toxicity.[1][2]
Mechanism of Action: Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting three key kinases: Aurora A, Aurora B, and VEGFR2. The diagram below illustrates the signaling pathways affected by this compound.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in gastric cancer models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
|---|---|
| Aurora A | 102.1 ± 10.1 |
| Aurora B | 93.9 ± 33.7 |
Data represents the mean ± standard deviation from three independent experiments.[4]
Table 2: In Vitro Anti-Proliferative Activity of this compound in Gastric Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
|---|---|
| MGC-803 | 0.2 - 0.4 |
| Other Gastric Cancer Cell Lines | 0.09 - 0.96 |
IC₅₀ values were determined after 72 hours of treatment.[1]
Table 3: In Vivo Efficacy of this compound in MGC-803 Gastric Cancer Xenograft Model
| Treatment Group | Dosage | Administration Route | Schedule | Tumor Growth Inhibition (%) | Tumor Regression Rate |
|---|---|---|---|---|---|
| Vehicle Control | - | Oral | Once daily for 13 days | - | - |
| This compound | 3 mg/kg | Oral | Once daily for 13 days | 59.41 | Not Reported |
| This compound | 6 mg/kg | Oral | Once daily for 13 days | 103.77 | 75% (6/8 mice) |
| This compound | 9 mg/kg | Oral | Once daily for 13 days | 113.09 | 100% (8/8 mice) |
| Irinotecan (Positive Control) | 50 mg/kg | Intraperitoneal | Twice a week | Not Reported | Not Reported |
Tumor growth inhibition was calculated at the end of the study. A TGI >100% indicates tumor regression.[1]
Experimental Protocols
Protocol 1: Human Gastric Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the MGC-803 human gastric cancer cell line.[1]
Materials:
-
MGC-803 human gastric cancer cells
-
Male BALB/c nude mice (4-6 weeks old)
-
Matrigel
-
Phosphate-buffered saline (PBS)
-
Syringes and needles (27-gauge)
-
Calipers
Procedure:
-
Culture MGC-803 cells in appropriate media until they reach the logarithmic growth phase.
-
Harvest the cells and resuspend them in a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Allow the tumors to grow to a palpable size (approximately 100-200 mm³).
-
Randomize the mice into treatment and control groups.
Caption: Workflow for establishing a subcutaneous xenograft model.
Protocol 2: In Vivo Administration of this compound
This protocol details the preparation and administration of this compound to tumor-bearing mice.[1]
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
-
Syringes
-
Balance
Procedure:
-
Prepare the dosing solutions of this compound in the vehicle at the desired concentrations (e.g., 3, 6, and 9 mg/kg).
-
Administer this compound orally to the mice once daily for the duration of the study (e.g., 13 days).
-
Administer an equivalent volume of the vehicle to the control group on the same schedule.
-
Monitor the body weight of the mice and tumor volume every other day.
-
Calculate tumor volume using the formula: V = (Length x Width²)/2.
Protocol 3: Assessment of Anti-Tumor Efficacy
This protocol outlines the methods for evaluating the effectiveness of this compound treatment.[1]
Procedure:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and record their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
For histological analysis, fix tumor tissues in formalin and embed them in paraffin.
-
Perform immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay) to further elucidate the mechanism of action.
Safety and Toxicology
In the reported study, oral administration of this compound at doses up to 9 mg/kg for 13 days did not result in any significant changes in the body weight of the mice, suggesting that the compound is well-tolerated at these effective doses.[1] However, researchers should always conduct their own toxicology assessments as part of their preclinical drug development program.
References
- 1. Antitumor activity of this compound against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of this compound against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a novel Aurora A/B kinases inhibitor this compound against gastric cancer by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Docking Study of TY-011
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a molecular docking study of TY-011, a dual inhibitor of Aurora A and Aurora B kinases. This document outlines the necessary steps from target and ligand preparation to docking simulation and results in analysis, utilizing the widely-used software AutoDock Vina.
Introduction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in understanding the interaction between a small molecule ligand, such as this compound, and its protein target. This compound has been identified as a potent inhibitor of Aurora A and Aurora B kinases, which are key regulators of mitosis and are frequently overexpressed in various cancers.[1][2] This protocol will guide users through a molecular docking study to investigate the binding mode of this compound with these kinases.
Data Presentation
A molecular docking study generates a wealth of quantitative data. For clear and concise comparison, the results should be summarized in a structured table.
Table 1: Docking Results of this compound with Aurora A and Aurora B Kinases
| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | RMSD of Best Pose (Å) | Interacting Residues | Hydrogen Bonds |
| Aurora A Kinase | 3E5A | This compound | -9.2 | 1.5 | LEU139, VAL147, ALA160, LEU210, TYR212, ALA213, LEU263 | GLU211, ALA213 |
| Aurora B Kinase | 4AF3 | This compound | -8.8 | 1.8 | LEU83, VAL91, ALA104, LEU154, TYR156, ALA157, LEU207 | GLU155, ALA157 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specifics of the docking calculation.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a molecular docking study with this compound and Aurora A/B kinases using AutoDock Vina.
Software and Resource Requirements
-
AutoDock Vina: A widely used open-source program for molecular docking.
-
MGLTools (AutoDockTools): Required for preparing protein and ligand files.
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): Source for protein crystal structures.
-
A 2D structure of this compound: (See Figure 1)
Figure 1. Chemical structure of this compound.
Ligand Preparation
-
Obtain Ligand Structure: Draw the 2D structure of this compound (Figure 1) in a chemical drawing software like ChemDraw or Marvin Sketch and save it as a 3D structure in .mol or .sdf format.
-
Convert to PDBQT format: Use AutoDockTools to convert the ligand file to the required PDBQT format. This step adds partial charges and defines rotatable bonds.
-
Open AutoDockTools.
-
Go to Ligand -> Input -> Open and select your ligand file.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT.
-
Protein Preparation
-
Download Protein Structures: Download the crystal structures of Aurora A (e.g., PDB ID: 3E5A) and Aurora B (e.g., PDB ID: 4AF3) from the Protein Data Bank.[3][4]
-
Prepare the Receptor: Use AutoDockTools to prepare the protein for docking. This involves removing water molecules, adding polar hydrogens, and assigning partial charges.
-
Open AutoDockTools.
-
Go to File -> Read Molecule and open the PDB file.
-
Go to Edit -> Hydrogens -> Add -> Polar only.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Go to Grid -> Macromolecule -> Choose and select the protein. Save the prepared protein in PDBQT format.
-
Grid Generation
The grid box defines the search space for the docking simulation. It should be centered on the active site of the protein.
-
Identify the Active Site: The active site of Aurora kinases is the ATP-binding pocket. In the provided PDB structures, co-crystallized ligands can help identify this pocket.
-
Set Grid Box Parameters: In AutoDockTools, go to Grid -> Grid Box. A box will appear around the protein. Adjust the center and dimensions of the box to encompass the active site. A typical grid box size is 60 x 60 x 60 points with a spacing of 0.375 Å.
-
Save Grid Parameters: Save the grid parameter file (.gpf).
Running the Docking Simulation
AutoDock Vina is run from the command line.
-
Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:
-
Execute AutoDock Vina: Open a terminal or command prompt and run the following command:
Analysis of Results
The output file (docking_results.pdbqt) will contain multiple binding poses of the ligand, ranked by their binding affinity.
-
Visualize Docking Poses: Use PyMOL or UCSF Chimera to open the protein PDBQT file and the docking results PDBQT file.
-
Analyze Interactions: Examine the binding poses to identify key interactions such as hydrogen bonds and hydrophobic interactions between this compound and the amino acid residues of the kinase active site.
-
Calculate RMSD: If a co-crystallized ligand is available, calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental pose to validate the docking protocol.
Mandatory Visualizations
Molecular Docking Workflow
Caption: Workflow for the molecular docking study of this compound.
Hypothetical Aurora Kinase Signaling Pathway
References
- 1. Antitumor activity of this compound against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of this compound against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
Application Note: Analysis of Aurora A Phosphorylation Following TY-011 Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for analyzing the phosphorylation of Aurora A kinase at Threonine 288 (p-Aurora A) in response to treatment with the inhibitor TY-011, using Western blot analysis.
Introduction
Aurora A kinase is a key regulator of mitotic progression, and its overexpression is implicated in the development and progression of various cancers.[1][2][3] The activity of Aurora A is tightly regulated by phosphorylation, with phosphorylation at Threonine 288 (Thr288) in the activation loop being critical for its kinase activity.[4][5][6] this compound has been identified as a potent inhibitor of both Aurora A and Aurora B kinases.[7][8] This application note details the Western blot procedure to quantify the dose-dependent effect of this compound on the phosphorylation of Aurora A in cancer cells.
Signaling Pathway
Aurora A kinase is a central node in a complex signaling network that governs cell division. Its activation is essential for centrosome maturation, spindle assembly, and mitotic entry.[4][9] Overexpression of Aurora A can lead to genomic instability, a hallmark of cancer.[1] The kinase is involved in multiple signaling pathways, including the p53, PI3K/Akt/mTOR, and MEK/ERK pathways, highlighting its role in tumorigenesis.[2] this compound exerts its anti-tumor activity by inhibiting the kinase function of Aurora A, thereby preventing the phosphorylation of its downstream substrates and inducing cell cycle arrest.[7]
Experimental Data
MGC-803 gastric cancer cells were synchronized and treated with varying concentrations of this compound for 24 hours. Western blot analysis was performed to detect the levels of phosphorylated Aurora A (p-Aurora A) at Thr288 and total Aurora A.
| This compound Concentration (µM) | Relative p-Aurora A (T288) Level (Normalized to Total Aurora A) |
| 0 (Control) | 1.00 |
| 0.1 | 0.65 |
| 0.2 | 0.30 |
| 0.4 | 0.10 |
| 0.8 | 0.05 |
Note: The data presented are representative and based on densitometric analysis of Western blots from a study by Zhang et al.[7] Actual results may vary.
Experimental Workflow
The following diagram outlines the major steps for the Western blot analysis of p-Aurora A after this compound treatment.
Detailed Protocol
This protocol is based on the methodology described by Zhang et al. and incorporates best practices for phosphoprotein Western blotting.[7][10][11]
Materials and Reagents:
-
Cell Line: MGC-803 (human gastric cancer cell line)
-
Cell Culture Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA
-
Synchronization Agent: Nocodazole (100 nM)
-
Inhibitor: this compound (various concentrations)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS
-
Transfer Buffer: Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
Membrane: PVDF membrane (0.45 µm)
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Washing Buffer: TBST
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture MGC-803 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Synchronize the cells by treating them with 100 nM nocodazole for 16 hours.[7]
-
Following synchronization, treat the cells with various concentrations of this compound (e.g., 0, 0.1, 0.2, 0.4, 0.8 µM) for 24 hours.[7]
-
-
Protein Lysate Preparation:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and 2x Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.[10]
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF membrane at 100V for 1-2 hours or using a semi-dry transfer system.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-Aurora A (Thr288) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated goat anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total Aurora A and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies, followed by incubation with the appropriate secondary antibodies and detection.
-
Quantify the band intensities using densitometry software. Normalize the p-Aurora A signal to the total Aurora A signal and the loading control (β-actin or GAPDH) to determine the relative change in phosphorylation.
-
Troubleshooting
-
No or weak signal for p-Aurora A:
-
Ensure phosphatase inhibitors were added to the lysis buffer.
-
Optimize primary antibody concentration and incubation time.
-
Check the transfer efficiency.
-
-
High background:
-
Increase the number and duration of washes.
-
Ensure the blocking step was performed correctly and for a sufficient duration. Use 5% BSA for blocking when detecting phosphoproteins.[10]
-
Optimize the primary and secondary antibody concentrations.
-
-
Non-specific bands:
-
Use a monoclonal antibody for higher specificity.
-
Increase the stringency of the washing steps.
-
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of p-Aurora A in response to this compound treatment. By following this detailed methodology, researchers can effectively assess the inhibitory activity of this compound and similar compounds on the Aurora A signaling pathway, providing valuable insights for cancer research and drug development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-Aurora A (Thr288) Monoclonal Antibody (F.131.2) (MA5-14904) [thermofisher.com]
- 4. rupress.org [rupress.org]
- 5. Phospho-Aurora A (Thr288) (C39D8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Assessing TY-011-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
TY-011 is a novel small molecule inhibitor targeting Aurora A and Aurora B kinases, crucial regulators of mitotic progression. Dysregulation of these kinases is a common feature in various malignancies, making them attractive targets for anti-cancer therapies. Inhibition of Aurora kinases by this compound disrupts the fidelity of mitosis, leading to mitotic catastrophe and subsequent induction of apoptosis in cancer cells. These application notes provide detailed methodologies for the comprehensive assessment of this compound-induced apoptosis, enabling researchers to elucidate its mechanism of action and evaluate its therapeutic potential.
Signaling Pathway of this compound-Induced Apoptosis
This compound, as a dual inhibitor of Aurora A and Aurora B kinases, triggers apoptosis through the intrinsic mitochondrial pathway. Inhibition of Aurora kinases leads to defects in chromosome segregation and mitotic spindle formation, causing mitotic arrest. This cellular stress can lead to the activation of the tumor suppressor protein p53.[1][2][3] Activated p53 transcriptionally upregulates pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins such as Bcl-2.[3][4][5] An increased Bax/Bcl-2 ratio promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Active caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
Data Presentation
Table 1: Quantitative Analysis of Apoptosis Markers
| Assay | Parameter Measured | Vehicle Control (0.1% DMSO) | This compound (IC50 concentration) | This compound (2x IC50 concentration) |
| Annexin V/PI Staining | % Early Apoptotic Cells (Annexin V+/PI-) | 3.5 ± 0.8% | 25.2 ± 2.1% | 45.7 ± 3.5% |
| % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | 2.1 ± 0.5% | 15.8 ± 1.9% | 30.1 ± 2.8% | |
| Caspase-3/7 Activity | Relative Luminescence Units (RLU) | 100 ± 12 | 450 ± 35 | 820 ± 58 |
| TUNEL Assay | % TUNEL-Positive Cells | 1.8 ± 0.4% | 22.5 ± 2.5% | 41.3 ± 3.9% |
| Western Blot | Bax/Bcl-2 Ratio (relative to loading control) | 1.0 ± 0.2 | 3.8 ± 0.5 | 7.2 ± 0.9 |
Note: Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound or vehicle control for the indicated time.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or equivalent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control. Include wells with untreated cells as a negative control.
-
After the desired incubation period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
In Situ Cell Death Detection Kit, Fluorescein (Roche) or equivalent
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.1% Triton™ X-100 in 0.1% sodium citrate)
-
Fluorescence microscope or flow cytometer
Procedure (for adherent cells):
-
Grow cells on coverslips in a 24-well plate and treat with this compound or vehicle control.
-
Wash the cells with PBS and fix with 4% PFA for 1 hour at room temperature.
-
Wash with PBS and incubate in permeabilization solution for 2 minutes on ice.
-
Wash with PBS and add 50 µL of TUNEL reaction mixture to each coverslip.
-
Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Rinse the coverslips three times with PBS.
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Analyze the samples under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.
Western Blot Analysis of Bcl-2 Family Proteins
This protocol allows for the quantification of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound or vehicle control, then harvest and wash with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, and anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and calculate the Bax/Bcl-2 ratio.
References
- 1. Aurora kinase inhibitor ZM447439 induces apoptosis via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53 is critical for the Aurora B kinase inhibitor-mediated apoptosis in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. pnas.org [pnas.org]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by TY-011
Introduction
TY-011 is a novel small molecule inhibitor targeting Aurora A, Aurora B, and VEGFR2 kinases.[1] The Aurora kinase family plays a crucial role in the regulation of cell division, and their inhibition is a promising strategy in cancer therapy. Specifically, Aurora A and B are key regulators of mitotic progression. Their inhibition by this compound is expected to disrupt the formation of the mitotic spindle and chromosome segregation, leading to an arrest of the cell cycle, primarily in the G2/M phase, and subsequent apoptosis in cancer cells. This application note provides a detailed protocol for analyzing the cell cycle distribution of tumor cells treated with this compound using flow cytometry.
Principle
Flow cytometry is a powerful technique to analyze the cell cycle distribution of a population of cells. This method is based on the stoichiometric binding of a fluorescent dye, such as Propidium Iodide (PI), to the cellular DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Consequently, cells in the G1 phase of the cell cycle, having a 2n DNA content, will show a specific fluorescence intensity. Cells in the G2 and M phases (G2/M), with a 4n DNA content, will exhibit double the fluorescence intensity of G1 cells. Cells in the S phase, actively synthesizing DNA, will have a DNA content between 2n and 4n and will show intermediate fluorescence intensity. By analyzing the histogram of fluorescence intensity versus cell count, the percentage of cells in each phase of the cell cycle can be quantified.
Materials and Reagents
-
Cancer cell line of interest (e.g., HeLa, A549, etc.)
-
This compound compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Experimental Protocol
1. Cell Culture and Treatment:
-
Seed the cancer cells in 6-well plates at a density that will allow for exponential growth for the duration of the experiment.
-
Allow the cells to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare various concentrations of this compound in the complete cell culture medium. A vehicle control (e.g., DMSO) should also be prepared at the same final concentration as in the this compound-treated wells.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Fixation:
-
After the treatment period, collect the cell culture medium from each well, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from step 2.1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
3. Staining and Flow Cytometry Analysis:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. Acquire at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content histogram.
Data Presentation
The following table represents hypothetical data from a cell cycle analysis experiment on a cancer cell line treated with increasing concentrations of this compound for 48 hours. The data illustrates a dose-dependent increase in the percentage of cells in the G2/M phase, indicative of cell cycle arrest.
| Treatment Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Vehicle Control) | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| 1 | 55.8 ± 2.5 | 18.1 ± 1.2 | 26.1 ± 2.0 |
| 5 | 40.1 ± 2.8 | 15.3 ± 1.0 | 44.6 ± 2.9 |
| 10 | 25.7 ± 1.9 | 10.9 ± 0.8 | 63.4 ± 3.5 |
Visualizations
Experimental Workflow
Signaling Pathway
References
Application Notes and Protocols for Evaluating the Anti-Angiogenic Effects of TY-011
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1] The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of this process, making it a prime target for anti-cancer therapies.[2][3] This document provides a comprehensive guide for evaluating the anti-angiogenic potential of a novel compound, designated TY-011. The following protocols and application notes describe standard in vitro and in vivo assays to characterize the efficacy and mechanism of action of this compound.
Section 1: In Vitro Evaluation of Anti-Angiogenic Activity
In vitro assays are essential for the initial screening and mechanistic characterization of anti-angiogenic compounds.[4][5] These assays allow for the direct assessment of a compound's effect on endothelial cells, the primary cell type involved in angiogenesis.[4]
Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of endothelial cells, a fundamental step in angiogenesis.[6]
Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium (EGM) at 37°C in a humidified incubator with 5% CO2.[7]
-
Seeding: HUVECs are seeded in 96-well plates at a density of 2 x 10³ cells/well and allowed to adhere for 12 hours.[7]
-
Synchronization: Cells are synchronized by incubation in a low-serum medium (e.g., 2% FBS) for 24 hours.[7]
-
Treatment: The medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-angiogenic drug) are included.
-
Incubation: Cells are incubated for 24, 48, and 72 hours.[7]
-
Quantification: Cell proliferation is quantified using a colorimetric assay such as the MTS assay, which measures metabolic activity.[7] Absorbance is read at 490 nm using a microplate reader.[7]
Data Presentation:
| Concentration of this compound | 24h Proliferation (% of Control) | 48h Proliferation (% of Control) | 72h Proliferation (% of Control) |
| Vehicle Control | 100 | 100 | 100 |
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Positive Control |
Endothelial Cell Migration Assay (Scratch Wound Healing Assay)
This assay assesses the ability of this compound to inhibit the migration of endothelial cells, a crucial step in the formation of new blood vessels.[8]
Protocol:
-
Cell Culture: HUVECs are grown to a confluent monolayer in 6-well or 24-well plates.[9]
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.[10]
-
Treatment: The cells are washed to remove detached cells, and fresh medium containing different concentrations of this compound is added.
-
Imaging: The wound is imaged at 0 hours and at subsequent time points (e.g., 8, 12, 24 hours) using a microscope.
-
Analysis: The rate of wound closure is quantified by measuring the area of the gap at each time point using image analysis software.[10]
Data Presentation:
| Concentration of this compound | Wound Closure at 8h (%) | Wound Closure at 12h (%) | Wound Closure at 24h (%) |
| Vehicle Control | |||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Positive Control |
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of this compound to disrupt the formation of three-dimensional, tube-like structures by endothelial cells, mimicking the final step of angiogenesis.[11][12]
Protocol:
-
Plate Coating: A 96-well plate is coated with a basement membrane extract (BME), such as Matrigel, and allowed to solidify at 37°C.
-
Cell Seeding: HUVECs are seeded onto the BME-coated plate at a density of 1 x 10⁴ to 1.5 x 10⁴ cells/well in the presence of various concentrations of this compound.
-
Incubation: The plate is incubated for 4 to 24 hours to allow for the formation of tube-like structures.
-
Imaging: The formation of tubes is observed and photographed using a microscope.
-
Quantification: The extent of tube formation is quantified by measuring parameters such as total tube length, number of branch points, and total tube area using image analysis software.[11]
Data Presentation:
| Concentration of this compound | Total Tube Length (µm) | Number of Branch Points | Total Tube Area (µm²) |
| Vehicle Control | |||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Positive Control |
Section 2: In Vivo Evaluation of Anti-Angiogenic Activity
In vivo models are crucial for confirming the anti-angiogenic effects of a compound in a physiological context.[13][14]
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis due to its highly vascularized membrane, simplicity, and cost-effectiveness.[15][16]
Protocol:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C with appropriate humidity for 3 days.[16]
-
Window Creation: A small window is carefully cut into the eggshell to expose the CAM.[15]
-
Sample Application: A sterile filter paper disc or a carrier containing this compound at different concentrations is placed on the CAM.[17]
-
Incubation: The window is sealed, and the eggs are incubated for an additional 2-3 days.
-
Analysis: The CAM is excised, and the blood vessels are photographed. The anti-angiogenic effect is quantified by counting the number of blood vessel branch points or measuring the vessel density in the area surrounding the disc.[17]
Data Presentation:
| Concentration of this compound | Number of Blood Vessel Branch Points | Vessel Density (% of Control) |
| Vehicle Control | 100 | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| Positive Control |
Mouse Tumor Xenograft Model
This model assesses the effect of this compound on tumor growth and tumor-associated angiogenesis in a mammalian system.[18][19]
Protocol:
-
Tumor Cell Implantation: Human tumor cells are subcutaneously injected into immunodeficient mice.[19]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with this compound (e.g., via intraperitoneal injection) at various doses and schedules. A control group receives a vehicle.[19]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Immunohistochemistry: At the end of the study, tumors are excised, and microvessel density is determined by immunohistochemical staining for endothelial cell markers (e.g., CD31).[19]
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day X | Microvessel Density (vessels/field) |
| Vehicle Control | ||
| This compound (Dose 1) | ||
| This compound (Dose 2) | ||
| This compound (Dose 3) | ||
| Positive Control |
Section 3: Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action of this compound is crucial for its development as a therapeutic agent. The VEGF signaling pathway is a primary target for many anti-angiogenic drugs.[2][3]
VEGF Signaling Pathway
VEGF, upon binding to its receptor (VEGFR), activates a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival.[20]
Caption: Simplified VEGF signaling pathway in endothelial cells.
Experimental Workflow for Evaluating this compound
A systematic approach is necessary to comprehensively evaluate the anti-angiogenic properties of this compound.
Caption: Experimental workflow for evaluating this compound.
Conclusion
The protocols and methodologies outlined in this document provide a robust framework for the comprehensive evaluation of the anti-angiogenic properties of the novel compound this compound. By systematically assessing its effects on endothelial cell function in vitro and in relevant in vivo models, researchers can determine its therapeutic potential and elucidate its mechanism of action, paving the way for further preclinical and clinical development.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. cusabio.com [cusabio.com]
- 3. ClinPGx [clinpgx.org]
- 4. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Endothelial cell proliferation assay [bio-protocol.org]
- 8. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]
- 9. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.6 Endothelial cell proliferation and migration assay [bio-protocol.org]
- 11. n-genetics.com [n-genetics.com]
- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo models of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cancernetwork.com [cancernetwork.com]
- 20. VEGF Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for TY-011
For Researchers, Scientists, and Drug Development Professionals
Introduction
TY-011 is a potent small molecule inhibitor of Aurora A and Aurora B kinases, key regulators of mitotic progression.[1] By disrupting the function of these kinases, this compound interferes with microtubule-kinetochore attachments, leading to defects in chromosome segregation, subsequent DNA damage, and ultimately, apoptosis in cancer cells.[1] These application notes provide detailed protocols for the solubilization and experimental use of this compound in a laboratory setting.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Weight | 337.81 g/mol |
| Chemical Formula | C₁₈H₁₆ClN₅ |
| CAS Number | 1389439-77-3 |
| Appearance | Crystalline solid |
| Purity | >98% |
Solubilization Protocol
This compound is readily soluble in dimethyl sulfoxide (DMSO). For experimental use, it is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted to the desired final concentration in aqueous-based culture media or assay buffers.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol for Preparing a 10 mM Stock Solution:
-
Weighing: Accurately weigh out 3.38 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.
Note: When diluting the DMSO stock solution into aqueous buffers or cell culture media for experiments, ensure the final concentration of DMSO is kept low (typically ≤0.5%) to avoid solvent-induced cellular toxicity.[2]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of this compound against Aurora A and Aurora B kinases using a commercially available ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human Aurora A and Aurora B kinases
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
This compound stock solution (10 mM in DMSO)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader capable of luminescence detection
Experimental Workflow:
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol:
-
Compound Preparation: Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO. Further dilute these in the kinase assay buffer to achieve the desired final concentrations, ensuring the final DMSO concentration remains constant across all wells.
-
Kinase Reaction Setup: In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to each well.
-
Add the kinase (Aurora A or Aurora B) and the substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Quantitative Data:
| Kinase | Reported IC₅₀ (nM) |
| Aurora A | 102.1 ± 10.1[1] |
| Aurora B | 93.9 ± 33.7[1] |
Cell Proliferation Assay (MTT Assay)
This protocol outlines the determination of the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MGC-803, SGC-7901, BGC-823, AGS)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the cell proliferation (MTT) assay.
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of this compound (e.g., from 0.01 µM to 10 µM) diluted in fresh culture medium. Include a vehicle control (medium with DMSO at the same final concentration).
-
Incubation: Incubate the cells for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, the concentration of this compound that inhibits cell growth by 50%.
Quantitative Data:
| Gastric Cancer Cell Line | Reported IC₅₀ (µM) |
| MGC-803 | 0.23 ± 0.04 |
| SGC-7901 | 0.11 ± 0.02 |
| BGC-823 | 4.49 ± 0.58 |
| AGS | 0.86 ± 0.11 |
Mechanism of Action & Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting Aurora A and Aurora B kinases. This inhibition disrupts the proper formation of the mitotic spindle and the spindle assembly checkpoint, leading to mitotic arrest, aneuploidy, and ultimately, apoptosis.
Signaling Pathway:
References
Application Notes and Protocols for Determining TY-011 Inhibitory Activity using the HTRF KinEASE Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for utilizing the Homogeneous Time-Resolved Fluorescence (HTRF) KinEASE assay to determine the inhibitory activity of TY-011, a potent inhibitor of Aurora A and Aurora B kinases. Aurora kinases are crucial regulators of cell division, and their dysregulation is frequently observed in various cancers, making them attractive targets for therapeutic intervention. The HTRF KinEASE assay is a robust, high-throughput screening platform for measuring kinase activity and inhibition. This application note outlines the scientific principles, detailed experimental protocols, data analysis, and expected results for assessing the potency of this compound against Aurora A and Aurora B.
Principle of the HTRF KinEASE Assay
The HTRF KinEASE assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay. The assay quantifies kinase activity by detecting the phosphorylation of a biotinylated substrate peptide. The core principle involves two key steps: an enzymatic reaction followed by a detection phase.
In the enzymatic step, the kinase (e.g., Aurora A or Aurora B) transfers a phosphate group from ATP to a specific biotinylated peptide substrate. The extent of this phosphorylation is directly proportional to the kinase's activity.
In the detection step, two fluorescently labeled reagents are added: a europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor). The streptavidin-XL665 binds to the biotinylated peptide substrate, while the europium cryptate-labeled antibody specifically recognizes the phosphorylated motif on the substrate. When both reagents are bound to the same phosphorylated substrate molecule, they are brought into close proximity, allowing for FRET to occur upon excitation of the europium cryptate. The resulting FRET signal is measured and is directly proportional to the amount of phosphorylated substrate, and thus to the kinase activity. In the presence of an inhibitor like this compound, kinase activity is reduced, leading to a decrease in the FRET signal.
Signaling Pathway of Aurora Kinases
Aurora kinases A and B are key mitotic kinases that play critical roles in regulating cell cycle progression from G2 phase to cytokinesis. They are integral components of the cellular machinery that ensures accurate chromosome segregation and cell division.
Caption: Simplified signaling pathway of Aurora A and B kinases during mitosis and the inhibitory action of this compound.
Experimental Protocols
Materials and Reagents
-
HTRF KinEASE-STK S2 Kit (Cisbio/Revvity, Cat. No. 62ST2PEB or similar)
-
STK Substrate 2-biotin
-
Europium cryptate-labeled anti-phospho STK antibody
-
Streptavidin-XL665 (SA-XL665)
-
Enzymatic Buffer
-
Detection Buffer
-
-
Recombinant human Aurora A kinase (active)
-
Recombinant human Aurora B kinase (active)
-
This compound inhibitor
-
ATP (Adenosine 5'-triphosphate)
-
DMSO (Dimethyl sulfoxide)
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 value of this compound.
Caption: Experimental workflow for the HTRF KinEASE assay to determine inhibitor IC50.
Detailed Protocol for this compound IC50 Determination
This protocol is designed for a 384-well plate format with a final reaction volume of 20 µL.
1. Reagent Preparation:
-
This compound Compound Dilution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in 100% DMSO to create a concentration range suitable for IC50 determination (e.g., from 10 mM to 100 nM). A 10-point, 3-fold dilution series is recommended.
-
Prepare a 4X final concentration of each dilution in the enzymatic buffer.
-
-
Kinase Working Solution (4X):
-
Dilute recombinant Aurora A and Aurora B kinases in enzymatic buffer to a 4X final concentration. The optimal concentration should be determined empirically but can start from the recommended concentrations in the table below.
-
-
Substrate/ATP Mix (2X):
-
Prepare a 2X working solution containing STK Substrate 2-biotin and ATP in enzymatic buffer. The final concentrations should be at or near the Km for ATP for each kinase to accurately determine the potency of ATP-competitive inhibitors like this compound.
-
2. Enzymatic Reaction (10 µL):
-
Add 5 µL of the 4X this compound serial dilutions or vehicle control (DMSO in enzymatic buffer) to the wells of a 384-well plate.
-
Add 5 µL of the 4X Aurora A or Aurora B kinase working solution to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP mix.
-
Incubate for the optimized reaction time (e.g., 40 minutes for Aurora A, 30 minutes for Aurora B) at room temperature.
3. Detection (20 µL final volume):
-
Prepare the detection mix by diluting the Europium cryptate-labeled anti-phospho STK antibody and Streptavidin-XL665 in the detection buffer according to the kit instructions. The detection buffer contains EDTA, which will stop the enzymatic reaction.
-
Add 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
4. Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader at 665 nm (acceptor emission) and 620 nm (donor emission).
Recommended Assay Conditions for Aurora Kinases
| Parameter | Aurora A | Aurora B |
| HTRF KinEASE Kit | STK S2 | STK S2 |
| Enzyme Concentration (final) | ~0.064 ng/µL | ~0.025 ng/µL |
| ATP Concentration (final) | ~15 µM (Km) | ~1.3 µM (Km) |
| STK Substrate 2-biotin (final) | 1 µM | 1 µM |
| Enzymatic Reaction Time | 40 minutes | 30 minutes |
Note: These are starting recommendations. Optimal conditions may vary and should be determined empirically.
Data Presentation and Analysis
The raw data from the HTRF reader (fluorescence intensities at 665 nm and 620 nm) are used to calculate the HTRF ratio:
HTRF Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000
The percentage of inhibition is then calculated for each this compound concentration:
% Inhibition = 100 x [1 - (Sample Ratio - Negative Control Ratio) / (Positive Control Ratio - Negative Control Ratio)]
-
Positive Control: Reaction with kinase and substrate, but no inhibitor (0% inhibition).
-
Negative Control: Reaction with substrate, but no kinase (100% inhibition).
The calculated % inhibition values are plotted against the logarithm of the this compound concentration to generate a dose-response curve. A non-linear regression analysis (sigmoidal dose-response with variable slope) is then used to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of kinase activity.
Expected Inhibitory Activity of this compound
Based on published data, the following IC50 values for this compound against Aurora kinases can be expected.[1][2]
| Kinase Target | Reported IC50 (nM) |
| Aurora A | 102.1 ± 10.1 |
| Aurora B | 93.9 ± 33.7 |
These values serve as a reference, and experimental results may vary depending on specific assay conditions.
Conclusion
The HTRF KinEASE assay provides a sensitive and reliable method for determining the inhibitory potency of compounds like this compound against Aurora A and Aurora B kinases. The homogenous, no-wash format makes it highly amenable to high-throughput screening and detailed mechanistic studies. By following the detailed protocols and data analysis procedures outlined in this application note, researchers can accurately characterize the inhibitory profile of this compound and other potential kinase inhibitors, facilitating drug discovery and development efforts in oncology and other therapeutic areas.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming TY-011 Resistance
Welcome to the technical support center for TY-011, a potent dual Aurora A and Aurora B kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential resistance mechanisms encountered during in vitro experiments with cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the ATP-binding sites of both Aurora A and Aurora B kinases.[1][2] By inhibiting these kinases, this compound disrupts critical mitotic processes, leading to cell cycle arrest at the G2/M phase, induction of polyploidy, and subsequent apoptosis in cancer cells.[1][2] Additionally, this compound has been shown to inhibit VEGFR2 kinase, suggesting a potential anti-angiogenic effect.[1][2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to Aurora kinase inhibitors, in general, can be attributed to several factors:
-
Target Alterations: Point mutations in the kinase domain of Aurora A or B can prevent this compound from binding effectively.[3][4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) or Breast Cancer Resistance Protein (BCRP), can actively pump this compound out of the cell.
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of Aurora kinase inhibition and promote survival. A key example is the upregulation of anti-apoptotic proteins like Bcl-xL.[5]
-
Induction of Polyploidy: While this compound induces polyploidy as part of its cytotoxic effect, some cells may adapt and survive as a polyploid population, exhibiting resistance.[5]
-
Immune Evasion: Upregulation of immune checkpoint proteins like PD-L1 has been observed following Aurora A kinase inhibition, which may contribute to a resistant phenotype in the context of an immune microenvironment.[6]
Q3: Are there any known biomarkers that could predict sensitivity or resistance to this compound?
Predictive biomarkers for this compound are still under investigation. However, based on data from other Aurora kinase inhibitors, the following could be considered:
-
High Aurora Kinase Expression: Tumors with high expression of Aurora A or B may initially be more sensitive to this compound.
-
p53 Status: The p53 status of a cell line may influence its response to Aurora kinase inhibitors.[7]
-
Expression of Drug Transporters: High baseline expression of MDR1 and BCRP could indicate intrinsic resistance.
-
Mutational Status of Aurora Kinases: Sequencing the kinase domains of Aurora A and B in resistant clones can identify mutations that confer resistance.[3][4]
Troubleshooting Guide
This guide provides a structured approach to investigating and potentially overcoming this compound resistance in your cancer cell line experiments.
Problem 1: Decreased Potency of this compound (Increased IC50)
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed | Potential Solution |
| Target Mutation | Sequence the kinase domains of AURKA and AURKB in resistant vs. parental cell lines. | Identification of novel mutations in the resistant cell line. | Test second-generation Aurora kinase inhibitors with different binding modes. |
| Increased Drug Efflux | Perform a rhodamine 123 or Hoechst 33342 efflux assay. Compare efflux rates in resistant vs. parental cells. | Increased efflux of the fluorescent substrate in the resistant cell line. | Co-treatment with an ABC transporter inhibitor (e.g., verapamil for P-gp). |
| Upregulation of Anti-Apoptotic Proteins | Perform Western blot analysis for Bcl-2 family proteins (Bcl-xL, Mcl-1) in resistant vs. parental cells. | Increased expression of anti-apoptotic proteins in the resistant cell line. | Co-treatment with a Bcl-2 family inhibitor (e.g., navitoclax).[5] |
Problem 2: Cell Line Recovers After Transient this compound Treatment
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed | Potential Solution |
| Activation of Pro-Survival Signaling | Perform a phospho-kinase array or targeted Western blots for key survival pathways (e.g., PI3K/Akt, MAPK/ERK). | Increased phosphorylation of key survival kinases in the resistant cell line. | Combine this compound with an inhibitor of the identified activated pathway (e.g., PI3K inhibitor, MEK inhibitor).[8][9] |
| Emergence of a Polyploid Resistant Population | Analyze the DNA content of the treated and recovered cell population using flow cytometry with propidium iodide staining. | A significant population of cells with >4N DNA content that resumes proliferation. | Test combination therapies that can target polyploid cells, such as DNA damage-inducing agents. |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
-
Initial IC50 Determination: Determine the 50% inhibitory concentration (IC50) of this compound in the parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Dose Escalation: Culture the parental cells in the continuous presence of this compound, starting at a concentration equal to the IC20.
-
Subculture and Dose Increase: Once the cells have adapted and are proliferating at a normal rate, subculture them and double the concentration of this compound.
-
Repeat: Repeat step 3 until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Characterization: Periodically freeze down stocks of the resistant cells and characterize them for changes in morphology, proliferation rate, and IC50 compared to the parental line.
Protocol 2: Western Blot for Key Resistance-Associated Proteins
-
Cell Lysis: Lyse parental and this compound resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Aurora A (Thr288), p-Histone H3 (Ser10), Bcl-xL, MDR1, BCRP, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Resistance Pathways
Signaling Pathway Diagrams
Below are diagrams illustrating potential signaling pathways involved in resistance to Aurora kinase inhibitors like this compound.
Caption: Mechanisms of resistance to this compound.
Experimental Workflow Diagram
This diagram outlines a typical workflow for identifying the mechanism of acquired resistance to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. Antitumor activity of this compound against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of this compound against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis of drug resistance in aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution of Resistance to Aurora Kinase B Inhibitors in Leukaemia Cells | PLOS One [journals.plos.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Emerging roles of Aurora-A kinase in cancer therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing TY-011 concentration for maximum efficacy
Technical Support Center: TY-011
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound for maximum efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Kinase X (KX). It functions by competitively binding to the ATP pocket of KX, thereby preventing the phosphorylation of its downstream substrate, Protein Y (PY). This action effectively blocks the signal transduction of the ABC signaling pathway, which is known to be upregulated in several cancer models and drives cell proliferation.
Q2: My cell viability assay shows a weaker than expected response to this compound. What are the potential causes?
A2: Several factors could contribute to a reduced response. First, ensure the correct concentration range is being tested. We recommend a dose-response starting from 1 nM up to 100 µM. Second, consider the metabolic activity and doubling time of your specific cell line, as the duration of treatment may need optimization. Finally, confirm the passage number of your cells, as high-passage number cells can exhibit altered signaling and drug resistance.
Q3: I am observing significant off-target effects or cellular toxicity at higher concentrations of this compound. How can I mitigate this?
A3: Off-target effects can occur at concentrations significantly above the IC50 for the intended target, Kinase X. We recommend determining the precise IC50 in your experimental system and using concentrations in the range of 1-5 times the IC50 for subsequent experiments. If toxicity persists, consider reducing the treatment duration or using a serum-starvation protocol before treatment to synchronize cells and potentially increase sensitivity.
Q4: How can I confirm that this compound is engaging with its target, Kinase X, in my cellular model?
A4: Target engagement can be confirmed by performing a Western blot analysis to measure the phosphorylation status of the downstream substrate, Protein Y (pPY). A dose-dependent decrease in the pPY signal upon treatment with this compound indicates successful target engagement. For a more direct assessment, cellular thermal shift assays (CETSA) can be employed to demonstrate the binding of this compound to Kinase X.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments | 1. Variability in cell seeding density.2. Inconsistent drug preparation/dilution.3. Fluctuation in incubation time or conditions. | 1. Ensure consistent cell numbers are seeded for each experiment.2. Prepare fresh serial dilutions of this compound from a DMSO stock for each experiment.3. Standardize all incubation parameters (time, temperature, CO2 levels). |
| Precipitation of this compound in cell culture media | 1. Poor solubility of the compound at high concentrations.2. Interaction with components in the serum. | 1. Do not exceed a final DMSO concentration of 0.5% in the media.2. Prepare the final dilution in pre-warmed media and vortex gently before adding to cells.3. Consider using reduced-serum media for the duration of the treatment. |
| No change in phosphorylation of Protein Y (pPY) after treatment | 1. The specific cell line does not have an active ABC signaling pathway.2. The antibody for pPY is not specific or optimized.3. Insufficient treatment time for the signaling pathway to respond. | 1. Confirm the expression and activation of Kinase X in your cell line via Western blot or qPCR.2. Validate your pPY antibody using positive and negative controls.3. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration. |
Experimental Data
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Kinase X Expression (Relative Units) | IC50 (nM) |
| Cell-A549 | Lung Carcinoma | 1.2 | 50 |
| Cell-MCF7 | Breast Carcinoma | 0.8 | 150 |
| Cell-PANC1 | Pancreatic Carcinoma | 2.5 | 25 |
| Cell-U87 | Glioblastoma | 0.5 | 300 |
Table 2: this compound Target Engagement and Cellular Viability
| This compound Concentration (nM) | pPY Inhibition (%) | Cell Viability (%) |
| 1 | 15 | 98 |
| 10 | 45 | 92 |
| 50 | 85 | 55 |
| 250 | 98 | 20 |
| 1000 | 99 | 15 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Western Blot for pPY Inhibition
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for 6 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against pPY, total PY, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
Technical Support Center: Interpreting Polyploidy Results After TY-011 Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting polyploidy results following treatment with TY-011, a novel Aurora A/B kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce polyploidy?
A1: this compound is a potent inhibitor of Aurora A and Aurora B kinases, which are crucial regulators of mitosis.[1] By inhibiting these kinases, this compound disrupts the formation of the mitotic spindle and the process of cytokinesis (cell division). This leads to a failure of cells to properly segregate their chromosomes and divide, resulting in a G2/M phase arrest and the formation of polyploid cells, which contain more than the normal two sets of chromosomes (e.g., 4N, 8N, or >4N DNA content).[2]
Q2: What is the expected outcome of this compound treatment on a cell population in a flow cytometry cell cycle analysis?
A2: Treatment with this compound typically leads to a dose-dependent increase in the percentage of cells in the G2/M phase (4N DNA content) and a notable increase in the population of cells with a DNA content greater than 4N (>4N), indicating polyploidy.[2] Concurrently, there is usually a decrease in the proportion of cells in the G0/G1 phase (2N DNA content).
Q3: How can I distinguish between cells arrested in the G2/M phase and true polyploid cells in my flow cytometry data?
A3: While both G2/M arrested cells and the initial stage of polyploidy can appear as a 4N peak, true polyploid cells will continue to replicate their DNA without dividing, leading to the appearance of 8N, 16N, and even higher DNA content peaks. To distinguish them:
-
Look for >4N peaks: The presence of distinct peaks at 8N, 16N, etc., is a clear indicator of polyploidy.
-
Time-course experiment: Analyze cells at different time points after this compound treatment. A sustained or increasing population of >4N cells over time suggests polyploidy induction.
-
Cellular morphology: Polyploid cells are often significantly larger than their diploid counterparts. This can be observed using microscopy.
-
Specific markers: Use markers like phospho-histone H3 to identify cells specifically in M phase. A high 4N peak without a corresponding increase in phospho-histone H3 staining might suggest G2 arrest or endoreduplication.
Q4: What are the optimal treatment conditions (concentration and duration) for inducing polyploidy with this compound?
A4: The optimal concentration and duration of this compound treatment for inducing polyploidy can vary depending on the cell line. Based on studies with other Aurora kinase inhibitors, effective concentrations can range from 0.01 µM to 1.0 µM, with treatment durations typically between 24 to 72 hours.[1][3] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of polyploidy after this compound treatment.
| Problem | Possible Cause | Suggested Solution |
| No significant increase in the >4N cell population. | 1. Suboptimal this compound concentration: The concentration may be too low to effectively inhibit Aurora kinases. 2. Insufficient treatment duration: The incubation time may not be long enough for cells to undergo endoreduplication. 3. Cell line resistance: The specific cell line may be resistant to this compound. | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.01 µM to 5 µM). 2. Conduct a time-course experiment: Analyze cells at multiple time points (e.g., 24h, 48h, 72h). 3. Verify drug activity: Ensure the this compound compound is active and properly stored. Consider testing on a sensitive control cell line. |
| High background or "messy" histogram in flow cytometry. | 1. Cell clumping/aggregates: Aggregates of cells can be misinterpreted as polyploid cells. 2. Improper cell fixation: Inadequate fixation can lead to poor DNA staining and high CVs. 3. RNase treatment failure: Residual RNA can be stained by propidium iodide, leading to inaccurate DNA content measurement. | 1. Filter cells: Pass the cell suspension through a cell strainer (e.g., 40 µm) before analysis. 2. Optimize fixation: Ensure proper fixation with cold 70% ethanol, adding it dropwise while vortexing. 3. Ensure RNase activity: Use fresh RNase solution and incubate for a sufficient time (e.g., 30 minutes at 37°C). |
| Difficulty distinguishing the 4N, 8N, and 16N peaks. | 1. High Coefficient of Variation (CV): A high CV for the G0/G1 peak will lead to broader subsequent peaks, causing them to overlap. 2. Low number of events acquired: Insufficient cell counts can lead to poorly defined peaks. | 1. Optimize instrument settings: Adjust flow rate to low and ensure proper laser alignment and voltage settings. 2. Acquire more events: Collect a sufficient number of events (e.g., at least 10,000-20,000) to clearly resolve the different ploidy peaks. |
| Observed increase in 4N peak but no >4N population. | 1. G2/M arrest without endoreduplication: The cells may be arrested in G2 or M phase but are not proceeding to re-replicate their DNA. 2. Early time point: It may be too early in the treatment course to observe significant polyploidy. | 1. Use a mitotic marker: Stain with an antibody against phospho-histone H3 to determine the proportion of cells in mitosis. 2. Extend the treatment duration: Analyze cells at later time points (e.g., 72h or 96h). |
Data Presentation
Table 1: Expected Percentage of Polyploid Cells After Aurora Kinase Inhibitor Treatment
| Treatment | Cell Line Type | Concentration | Duration | % Cells with >4N DNA | Reference |
| AZD1152-HQPA | Acute Myeloid Leukemia | 0.01 µM | 48h | Variable, but significant increase | [1] |
| ZM447439 | Acute Myeloid Leukemia | 0.01 µM | 48h | Variable, but significant increase | [1] |
| AZD1152 | Glioblastoma | 5-30 nM | 72h | Significant increase | [3] |
Note: These are examples from other Aurora kinase inhibitors and the actual percentages for this compound may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: this compound Treatment for Polyploidy Induction
-
Cell Seeding: Plate cells at a density that will not exceed 70-80% confluency by the end of the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment: The following day, treat the cells with the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
-
Cell Harvesting:
-
For adherent cells, aspirate the media, wash with PBS, and detach using trypsin-EDTA.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 100 µL of cold PBS.
-
While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing PI and RNase A).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets and aggregates.
-
Collect at least 10,000 events for each sample.
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1 (2N), S, G2/M (4N), and >4N phases.
-
Protocol 3: Confirmation of Polyploidy (Optional)
-
Fluorescence Microscopy: Stain cells with a DNA dye (e.g., DAPI) and observe the nuclear size and morphology. Polyploid cells will have significantly larger nuclei.
-
Chromosome Counting: Arrest cells in metaphase using a mitotic inhibitor (e.g., colcemid), prepare chromosome spreads, and count the number of chromosomes under a microscope.
Mandatory Visualization
Caption: Signaling pathway of this compound inducing polyploidy.
Caption: Experimental workflow for polyploidy analysis.
Caption: Troubleshooting decision tree for polyploidy results.
References
Troubleshooting inconsistent results with TY-011
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TY-011. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a multi-targeted tyrosine kinase inhibitor. It primarily functions as a dual inhibitor of Aurora A and Aurora B kinases and also shows inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] Its mechanism involves competing for the ATP-binding sites on these kinases, which in turn disrupts mitotic progression and can induce apoptosis in cancer cells.[1]
Q2: What are the common cellular effects observed after treatment with this compound?
A2: Treatment with this compound can lead to several observable cellular effects, including G2/M phase cell cycle arrest and induction of apoptosis.[1] Due to its inhibition of Aurora A and B, it can disrupt spindle assembly and cytokinesis. Its anti-VEGFR2 activity suggests it may also inhibit angiogenesis.
Q3: At what concentration should I be using this compound?
A3: The optimal concentration of this compound is cell-line dependent and should be determined empirically for your specific experimental system. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your cell line of interest. Published studies can provide a starting range, but verification is crucial.
Q4: How should I prepare and store this compound?
A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C for long-term stability. For working solutions, dilute the stock in your cell culture medium immediately before use.
Troubleshooting Guide for Inconsistent Results
Inconsistent results with this compound can arise from various factors, from compound handling to experimental design. This guide provides a systematic approach to identifying and resolving these issues.
Q5: My IC50 value for this compound varies significantly between experiments. What could be the cause?
A5: Fluctuations in IC50 values are a common issue. The table below outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Cell Health and Viability | Ensure cells are healthy, in the logarithmic growth phase, and have high viability (>95%) at the start of the experiment. Avoid using cells that are over-confluent. |
| Inconsistent Seeding Density | Use a consistent cell seeding density across all wells and experiments. Create a master mix of cells to dispense into plates to minimize well-to-well variability. |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using working dilutions that have been stored for extended periods. |
| Variable Incubation Times | Adhere strictly to the predetermined incubation time for the assay. Use a multi-channel pipette or automated liquid handler for simultaneous compound addition. |
| Assay Reagent Variability | Use fresh assay reagents and ensure they are properly equilibrated to the required temperature before use. Check the expiration dates of all reagents. |
Q6: I am not observing the expected downstream effects on p-Histone H3 or other Aurora kinase targets after this compound treatment. What should I check?
A6: This could be an issue with the treatment conditions or the detection method.
-
Treatment Duration: Ensure the treatment duration is sufficient to observe changes in the phosphorylation status of downstream targets. A time-course experiment is recommended to determine the optimal time point.
-
Protein Extraction and Western Blotting: Optimize your lysis buffer to efficiently extract nuclear proteins, as Aurora kinases are localized to the nucleus and mitotic structures. Ensure your primary antibodies are validated and used at the recommended dilution.
-
Compound Activity: To confirm the activity of your this compound stock, include a positive control cell line known to be sensitive to Aurora kinase inhibition.
Experimental Protocols
Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: A workflow diagram for troubleshooting inconsistent experimental results.
Caption: The proposed signaling pathway of this compound.
References
Technical Support Center: Off-Target Effects of the Aurora Kinase Inhibitor TY-011
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the Aurora kinase inhibitor, TY-011.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets of this compound?
This compound is a potent inhibitor of Aurora A and Aurora B kinases, with IC50 values of 102.1 ± 10.1 nM and 93.9 ± 33.7 nM, respectively.[1] It functions by competing with ATP for the ATP-binding site on these kinases.[1][2]
Q2: I'm observing a cellular phenotype that doesn't align with the known functions of Aurora A or B kinases. Could this be an off-target effect?
This is a strong indication of potential off-target activity. A standard method to verify this is to perform a rescue experiment.[3] If overexpressing a drug-resistant mutant of Aurora A or B reverses the observed phenotype, the effect is likely on-target.[3] If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases or other proteins.[3] Further investigation using kinome-wide profiling can help identify these off-targets.[3]
Q3: How can I proactively identify potential off-target effects of this compound in my experimental system?
Proactive identification of off-target effects is crucial for the accurate interpretation of experimental results. A common and recommended approach is to perform a kinase selectivity profile by screening this compound against a large panel of kinases.[3] Several commercial services offer panels that cover a significant portion of the human kinome. Additionally, chemical proteomics approaches, such as drug-affinity purification followed by mass spectrometry, can identify a broader range of protein interactions, including non-kinase off-targets.[3]
Q4: My results from biochemical assays with this compound don't match my cell-based assay results. Why might this be?
Discrepancies between biochemical and cell-based assays are common and can stem from several factors. A primary reason is the difference in ATP concentrations; biochemical assays are often conducted at low ATP concentrations that may not reflect the high intracellular ATP levels which can outcompete ATP-competitive inhibitors like this compound.[3][4] Other factors include poor cell permeability of the inhibitor, the inhibitor being a substrate for cellular efflux pumps (like P-glycoprotein), or low expression or activity of the target kinase in the specific cell line used.[3]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed at High Concentrations of this compound
Scenario: You observe cell death at your intended effective concentration for Aurora kinase inhibition, but you also notice unexpected morphological changes or signaling pathway alterations not typically associated with Aurora kinase inhibition.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve for this compound in your cell line. On-target effects should typically occur at lower concentrations than off-target effects.[5]
-
Use an Orthogonal Inhibitor: Confirm your findings using a structurally unrelated inhibitor that also targets Aurora kinases.[5][6] If the unexpected phenotype is not replicated with the second inhibitor, it is more likely an off-target effect of this compound.
-
Kinome Profiling: To identify potential off-targets, consider running a broad in vitro kinase screen at a concentration where the off-target effects are observed (e.g., 10x the on-target IC50).[3]
Issue 2: this compound Potency is Lower in Cells than in Biochemical Assays
Scenario: You've determined a potent IC50 for this compound against purified Aurora B in a biochemical assay, but require a much higher concentration to see an effect on Histone H3 phosphorylation (a downstream marker of Aurora B activity) in your cell-based assay.
Troubleshooting Steps:
-
Verify Target Expression: Confirm the expression and activity (phosphorylation status) of Aurora B in your cell model using Western blotting.[3]
-
Assess Cell Permeability: Evaluate the physicochemical properties of this compound (e.g., LogP, polar surface area) to predict its cell permeability.
-
Test for Efflux Pump Activity: Co-incubate your cells with this compound and a known efflux pump inhibitor (e.g., verapamil). An increase in the cellular potency of this compound would suggest it is a substrate for these pumps.[3]
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table presents illustrative data for this compound against a selection of kinases to demonstrate how off-target effects can be quantified. This is not real experimental data.
| Kinase Target | IC50 (nM) | Percent Inhibition @ 1µM | On-Target/Off-Target |
| Aurora A | 102 | 95% | On-Target |
| Aurora B | 94 | 96% | On-Target |
| VEGFR2 | 250 | 80% | Potential Off-Target |
| ABL1 | 800 | 55% | Potential Off-Target |
| SRC | 1,500 | 30% | Off-Target |
| LCK | 2,200 | 15% | Off-Target |
| CDK2 | >10,000 | <5% | Not a Target |
| MAPK1 | >10,000 | <5% | Not a Target |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol outlines a general procedure for screening this compound against a panel of purified kinases to determine its selectivity.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Assay Setup: Use a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP (often at the Kₘ concentration for each kinase).[7]
-
Compound Incubation: Add this compound at the desired concentrations to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor for each kinase).
-
Kinase Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. For potent interactions, determine the IC50 value by fitting the dose-response data to a suitable model.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol describes how to assess the engagement of this compound with its target in live cells using NanoBRET™ technology.[3]
-
Cell Line Preparation: Use a cell line that has been engineered to express the kinase of interest as a NanoLuc® fusion protein.
-
Cell Plating: Plate the cells in a multi-well plate suitable for luminescence measurements.
-
Compound Addition: Treat the cells with varying concentrations of this compound and incubate for a specified period.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer that binds to the kinase of interest.
-
Signal Detection: Measure both the donor (NanoLuc®) and acceptor (tracer) signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio. A decrease in this ratio with increasing concentrations of this compound indicates displacement of the tracer and therefore, target engagement by the inhibitor.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 7. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of TY-011 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the in vivo bioavailability of TY-011, a novel inhibitor of Aurora A, Aurora B, and VEGFR2 kinases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its therapeutic targets?
This compound is an investigational small molecule inhibitor targeting three key kinases implicated in cancer progression: Aurora A, Aurora B, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By inhibiting these kinases, this compound aims to disrupt cell division and tumor angiogenesis.
Q2: What are the known challenges with the in vivo bioavailability of this compound?
While specific data on this compound is emerging, as a small molecule kinase inhibitor, it is anticipated to have low aqueous solubility. Poor solubility is a common reason for limited oral bioavailability, which can lead to suboptimal drug exposure in preclinical in vivo studies.[1]
Q3: What are the general strategies to improve the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds.[2][3] These include:
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like lipid nanoparticles or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[2][4]
-
Polymeric Nanoparticles: Formulating the drug into polymeric nanoparticles can protect it from degradation and enhance its uptake.[5]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can increase its dissolution rate.
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can lead to a higher dissolution rate.[2]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the formulation and in vivo testing of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility of this compound leading to incomplete dissolution in the gastrointestinal tract. | 1. Characterize Solubility: Determine the pH-solubility profile of this compound. 2. Formulation Enhancement: Prepare a formulation to improve solubility, such as a lipid-based formulation (see Protocol 1). 3. Consider Co-solvents: For initial studies, a solution with a co-solvent like PEG 400 or Solutol HS 15 may be used, but be mindful of potential toxicity. |
| Precipitation of this compound in aqueous buffer during preparation for injection. | The kinetic solubility of this compound is exceeded when the organic stock solution is diluted into an aqueous medium. | 1. Lower Final Concentration: Reduce the final concentration of this compound in the dosing vehicle. 2. Use a Surfactant: Add a biocompatible surfactant, such as Tween 80 (0.1-1%), to the aqueous vehicle to maintain solubility. 3. Alternative Formulation: Consider a nanoparticle suspension or a lipid-based formulation for administration. |
| Inconsistent results between different batches of in vivo studies. | Variability in the preparation of the dosing formulation or differences in the fasted state of the animals. | 1. Standardize Formulation Protocol: Ensure a consistent and well-documented procedure for preparing the this compound formulation. 2. Control Animal Fasting: Standardize the fasting period for animals before dosing to minimize variability in gastrointestinal conditions. 3. Homogeneity of Suspension: If using a suspension, ensure it is uniformly mixed before each administration. |
Experimental Protocols
Protocol 1: Preparation of this compound Lipid Nanoparticles (LNPs)
This protocol describes a method for encapsulating this compound into lipid nanoparticles to improve its oral bioavailability.
Materials:
-
This compound
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG-2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
Ethanol
-
Sodium Acetate Buffer (pH 4.0)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Microfluidic mixing device
Procedure:
-
Prepare Lipid Stock Solution:
-
Prepare this compound Solution:
-
Dissolve this compound in the lipid stock solution at the desired concentration.
-
-
Prepare Aqueous Phase:
-
Prepare a solution of sodium acetate buffer (pH 4.0).
-
-
Nanoparticle Formation:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution containing this compound into one syringe and the aqueous sodium acetate buffer into another.
-
Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol phase).
-
-
Purification and Buffer Exchange:
-
Dilute the resulting LNP suspension with PBS.
-
Dialyze the diluted LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated this compound.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency of this compound using a suitable analytical method like HPLC.
-
Protocol 2: In Vivo Bioavailability Study in Mice
This protocol outlines a typical single-dose, crossover study to evaluate the oral bioavailability of a novel this compound formulation compared to a simple suspension.[7]
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Study Design:
-
Single-dose, two-period, two-sequence crossover design.
-
A washout period of at least one week between the two periods.
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the mice for at least one week before the study.
-
Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Dosing:
-
Divide the mice into two groups.
-
Group 1: Receives the this compound LNP formulation orally.
-
Group 2: Receives a this compound suspension (e.g., in 0.5% methylcellulose) orally.
-
Administer the formulations via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) from the tail vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Determine the relative bioavailability of the LNP formulation compared to the suspension.
-
Quantitative Data Summary
The following tables present hypothetical data from a comparative bioavailability study of a this compound suspension versus a this compound LNP formulation.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| This compound Suspension | > 1000 | > 0.5 | N/A |
| This compound LNP | 120 ± 15 | < 0.2 | > 90 |
Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, oral)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 150 ± 35 | 2.0 | 980 ± 210 | 100 |
| This compound LNP | 750 ± 120 | 4.0 | 5880 ± 950 | 600 |
Visualizations
Signaling Pathways
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 5. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Addressing TY-011 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of TY-011 in aqueous solutions. Our aim is to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a hydrophobic compound with low solubility in aqueous solutions. It is practically insoluble in water but shows good solubility in various organic solvents. For biological experiments requiring aqueous buffers, appropriate solubilization techniques are necessary.
Q2: Which organic solvents are recommended for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Other organic solvents like ethanol and methanol can also be used, although they may be less effective at achieving very high concentrations.
Q3: Can I dissolve this compound directly in my aqueous experimental buffer?
A3: Direct dissolution of this compound in aqueous buffers is not recommended and will likely result in poor solubility and precipitation. A concentrated stock solution in an organic solvent, such as DMSO, should be prepared first and then diluted into the aqueous buffer.
Q4: What is the maximum recommended final concentration of the organic solvent (e.g., DMSO) in my aqueous solution?
A4: To avoid solvent-induced artifacts in your experiments, it is advisable to keep the final concentration of the organic solvent as low as possible. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, and for many biochemical assays, it should be even lower.
Troubleshooting Guide
Q5: I diluted my this compound stock solution into my aqueous buffer, and the solution became cloudy or I observed a precipitate. What should I do?
A5: This indicates that the solubility limit of this compound in your final aqueous solution has been exceeded. Here are several steps you can take to address this issue:
-
Reduce the Final Concentration: The simplest approach is to lower the final concentration of this compound in your experiment.
-
Increase the Co-solvent Concentration: If your experimental system allows, you might slightly increase the final concentration of the organic co-solvent (e.g., DMSO). However, be mindful of potential solvent toxicity.
-
Use a Surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain this compound in solution.
-
pH Adjustment: The solubility of some compounds is pH-dependent.[1][2] If this compound has ionizable groups, adjusting the pH of your buffer may improve its solubility.
-
Sonication: Brief sonication of the final solution can sometimes help to dissolve small amounts of precipitate and create a more uniform dispersion.[1]
Q6: My this compound powder is difficult to dissolve even in DMSO. What could be the problem?
A6: If you are having trouble dissolving this compound in DMSO, consider the following:
-
Gentle Warming: Gently warm the solution to 37°C to aid dissolution.
-
Vortexing: Ensure the solution is being mixed vigorously by vortexing.
-
Particle Size: The physical properties of the compound, such as particle size, can affect the rate of dissolution.[1][3][4] Micronization, or reducing the particle size, can increase the surface area and improve the dissolution rate.[1][4]
Data on this compound Solubility
The following tables provide data on the solubility of this compound in various solvents and the effect of co-solvents on its aqueous solubility.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.01 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.01 |
| Ethanol | 15 |
| Methanol | 10 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Acetone | 25 |
Table 2: Effect of Co-solvents on the Aqueous Solubility of this compound
| Aqueous Buffer (pH 7.4) | Co-solvent | Co-solvent Concentration (%) | This compound Solubility (µg/mL) |
| PBS | DMSO | 0.1 | 1.5 |
| PBS | DMSO | 0.5 | 8.2 |
| PBS | Ethanol | 0.5 | 3.7 |
| PBS with 0.1% Tween® 80 | DMSO | 0.1 | 12.5 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.
-
Add Solvent: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Ensure Complete Dissolution: Visually inspect the solution to ensure that all of the solid material has dissolved. The solution should be clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Visual Guides
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Mitigating potential toxicity of TY-011 in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TY-011 in animal models. The information herein is designed to help mitigate potential toxicities and address common issues encountered during preclinical experiments.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues that may arise during your experiments with this compound.
| Observed Issue/Question | Potential Cause | Recommended Action & Troubleshooting Steps |
| Q1: We are observing significant weight loss (>15%) and general malaise in our animal models shortly after initiating this compound treatment. What should we do? | - Dose-related toxicity: The current dose of this compound may be too high for the specific animal strain, age, or tumor model. - Off-target effects: Inhibition of VEGFR2 can lead to gastrointestinal distress or dehydration. - Tumor burden interaction: High tumor burden combined with treatment can exacerbate negative health effects. | 1. Immediate Action: Temporarily halt dosing and provide supportive care (subcutaneous fluids, nutritional supplements). 2. Dose De-escalation: Reduce the this compound dose by 25-50% in a subset of animals to establish a maximum tolerated dose (MTD). 3. Staggered Dosing: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery. 4. Monitor Food/Water Intake: Quantify daily food and water consumption to identify anorexia or adipsia early. |
| Q2: Our animals are developing diarrhea and/or stomatitis (inflammation of the mouth). How can we manage this? | - Inhibition of epithelial cell proliferation: Aurora kinases are crucial for rapidly dividing cells, including those lining the GI tract and oral mucosa. This is a common on-target toxicity.[1] | 1. Supportive Care: Provide soft, palatable, and moist food. Ensure easy access to water. 2. Symptomatic Treatment: Consult with a veterinarian about appropriate anti-diarrheal agents for the animal model. For stomatitis, a soft diet can reduce irritation. 3. Prophylactic Measures: In future cohorts, consider prophylactic administration of agents that support gut health, as advised by veterinary staff. 4. Oral Lavage: Gentle oral lavage with saline may help soothe oral inflammation. |
| Q3: Blood analysis reveals a significant drop in neutrophil and/or platelet counts (neutropenia/thrombocytopenia). What is the mitigation strategy? | - Myelosuppression: This is a known dose-limiting toxicity of many Aurora kinase inhibitors, as they affect hematopoietic progenitor cells in the bone marrow.[2][3][4] | 1. Dose & Schedule Adjustment: This is the primary mitigation strategy. Reduce the dose or increase the interval between doses. 2. Pharmacodynamic Monitoring: Correlate the timing of blood count nadirs with the dosing schedule to optimize the treatment window. 3. Growth Factor Support: In certain study designs, the use of hematopoietic growth factors (e.g., G-CSF for neutropenia) could be considered, though this may confound some study endpoints. 4. Regular Monitoring: Implement more frequent blood sampling (if feasible within animal welfare guidelines) to track the kinetics of myelosuppression and recovery. |
| Q4: We are observing signs of fatigue and reduced activity in the treated animals, even without significant weight loss. | - General systemic effect of chemotherapy: Fatigue is a common side effect of many anti-cancer agents.[5][6] - Potential off-target effects: Could be related to metabolic changes or mild dehydration. | 1. Refined Activity Monitoring: Use automated activity monitoring systems to quantify changes from baseline rather than relying solely on visual observation. 2. Environmental Enrichment: Providing an enriched environment has been shown to potentially improve animal well-being and may counteract some negative behavioral changes.[7] 3. Supportive Care: Ensure easy access to food and water to minimize energy expenditure. 4. Rule out other causes: Ensure that the observed fatigue is not a secondary effect of other toxicities like anemia or dehydration. |
Frequently Asked Questions (FAQs)
Q: What are the primary mechanisms of action for this compound that could lead to toxicity?
A: this compound is an inhibitor of Aurora A, Aurora B, and VEGFR2 kinases.
-
Aurora Kinase Inhibition: Aurora kinases are essential for cell division (mitosis).[8][9] Inhibiting them disrupts the proliferation of rapidly dividing cells. While this is effective against cancer cells, it can also affect healthy, rapidly dividing tissues like bone marrow (leading to myelosuppression), the gastrointestinal lining (causing diarrhea and mucositis), and hair follicles.[1][3]
-
VEGFR2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis (the formation of new blood vessels).[10] Blocking this pathway can inhibit tumor growth by cutting off its blood supply.[11] Potential toxicities associated with VEGFR2 inhibition can include hypertension, impaired wound healing, and gastrointestinal issues.
Q: What is the reported tolerability of this compound in preclinical models?
A: A key study reported that oral administration of this compound at 9 mg/kg showed significant anti-tumor efficacy in a gastric cancer cell xenograft model without affecting the body weight of the mice, suggesting it was well-tolerated at this specific dose and regimen. However, toxicity is often dose-dependent, and issues may arise at higher doses, with different administration schedules, or in different animal models.
Q: What routine monitoring is recommended for animals treated with this compound?
A: A comprehensive monitoring plan should include:
-
Daily: Clinical observation for signs of distress (hunched posture, rough coat, lethargy), body weight measurement, and assessment of food and water intake.
-
Weekly (or as indicated): Complete Blood Counts (CBC) with differentials to monitor for neutropenia, thrombocytopenia, and anemia.
-
As needed: Serum chemistry panels to assess liver and kidney function, especially if weight loss or other signs of systemic toxicity are observed.
Q: Should we be concerned about cardiotoxicity with this compound?
A: While not specifically reported for this compound, some kinase inhibitors can have cardiovascular side effects. Given that VEGFR2 signaling plays a role in vascular homeostasis, it is prudent to be aware of potential cardiovascular effects, especially in long-term studies or in models with pre-existing cardiovascular conditions. If the study design permits, baseline and on-treatment monitoring of cardiovascular parameters (e.g., heart rate, blood pressure) could be considered.
Experimental Protocols
Protocol 1: Monitoring for Myelosuppression
-
Objective: To quantify the effect of this compound on hematopoietic cells.
-
Procedure:
-
Collect a baseline blood sample (e.g., 50-100 µL via submandibular or saphenous vein) from each animal prior to the first dose.
-
Administer this compound according to the experimental schedule.
-
Collect subsequent blood samples at predetermined intervals (e.g., weekly, or more frequently around the expected nadir, typically 5-7 days after dosing initiation).
-
Analyze samples for Complete Blood Count (CBC) including white blood cell count with differential (especially neutrophils), red blood cell count, and platelet count.
-
-
Data Analysis: Plot the mean counts for each cell type over time for both control and treated groups. Identify the nadir (lowest point) and recovery period for each cell lineage.
Protocol 2: Supportive Care for Gastrointestinal Toxicity
-
Objective: To mitigate weight loss and dehydration secondary to this compound-induced diarrhea or mucositis.
-
Materials:
-
Sterile 0.9% saline or Lactated Ringer's solution.
-
Nutritional gel supplement.
-
Moist, soft, palatable diet.
-
-
Procedure:
-
Monitor animal body weight daily. If an animal loses >15% of its initial body weight, or shows signs of dehydration (skin tenting, sunken eyes), initiate supportive care.
-
Administer warmed (to body temperature) subcutaneous fluids (e.g., 1-2 mL for a mouse), once or twice daily as recommended by a veterinarian.
-
Provide a nutritional gel supplement on the cage floor or in a shallow dish for easy access.
-
Replace standard chow with a soft, moist diet to encourage eating, especially if stomatitis is suspected.
-
Record all supportive care measures and correlate with weight recovery.
-
Visualizations
Signaling Pathways and Experimental Logic
Below are diagrams illustrating the key signaling pathways targeted by this compound and a logical workflow for troubleshooting toxicity.
Caption: Mechanism of action of this compound and its link to potential on-target toxicities.
Caption: Logical workflow for troubleshooting and managing toxicity in animal models.
References
- 1. Aurora Kinases and Potential Medical Applications of Aurora Kinase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. A Clinically Translatable Mouse Model for Chemotherapy-Related Fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. apexbt.com [apexbt.com]
- 10. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 11. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Confirming TY-011 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the target engagement of TY-011, a dual Aurora A and Aurora B kinase inhibitor, within a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known cellular targets?
This compound is a small molecule inhibitor that targets Aurora A and Aurora B kinases.[1] These are serine/threonine kinases that play crucial roles in mitotic progression. This compound acts by competing with ATP for the ATP-binding sites of these kinases, thereby inhibiting their activity and disrupting processes like spindle assembly and cytokinesis.[1]
Q2: Why is it important to confirm this compound target engagement in cells?
Confirming that a compound like this compound reaches and binds to its intended intracellular targets is a critical step in drug development and chemical biology research.[2][3] It validates the mechanism of action, helps interpret cellular phenotypes, and ensures that downstream effects are a direct result of on-target activity.[4][5]
Q3: What are the recommended methods to confirm this compound target engagement in cells?
Several robust methods can be employed to measure the interaction of this compound with Aurora A and Aurora B kinases in a cellular environment. The primary recommended methods are:
-
Cellular Thermal Shift Assay (CETSA): A biophysical assay that measures the thermal stabilization of a target protein upon ligand binding.[2][6][7][8]
-
NanoBRET™ Target Engagement Assay: A live-cell assay that measures the apparent cellular affinity of a compound by competitive displacement of a fluorescent tracer.[9][10]
-
Immunoprecipitation (Co-IP) followed by Western Blot: A technique to assess changes in protein-protein interactions that are dependent on kinase activity.
-
Kinase Activity Assay: An in-cell assay to measure the direct inhibition of Aurora kinase activity by quantifying the phosphorylation of a known substrate.
Troubleshooting Guides
Troubleshooting Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause | Suggested Solution |
| No thermal shift observed | This compound does not bind to the target under the experimental conditions. | Verify compound activity with an orthogonal assay. Increase this compound concentration. Optimize incubation time. |
| Insufficient heating or inappropriate temperature range. | Optimize the temperature gradient to ensure it covers the melting points of Aurora A and B. | |
| Low antibody quality for Western blot detection. | Validate the primary antibody for specificity and sensitivity. Use a recommended antibody for Aurora A/B. | |
| High variability between replicates | Inconsistent heating or cooling of samples. | Use a thermal cycler for precise temperature control. Ensure all samples are processed identically. |
| Uneven cell lysis. | Optimize the freeze-thaw cycles or lysis buffer to ensure complete and consistent lysis. | |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent sample loading for Western blot. | |
| Weak Western blot signal | Low protein concentration. | Start with a sufficient number of cells. Perform a protein quantification assay (e.g., BCA) before loading. |
| Inefficient protein transfer. | Optimize the transfer conditions (time, voltage) for the specific gel and membrane type. |
Troubleshooting Kinase Activity Assay
| Problem | Possible Cause | Suggested Solution |
| High background signal | Non-specific antibody binding. | Increase the number of washes. Include a blocking step with 5% BSA or non-fat milk. Titrate the primary antibody concentration. |
| Autophosphorylation of the kinase. | Include appropriate controls without the substrate to measure background phosphorylation. | |
| No inhibition observed with this compound | This compound is inactive or degraded. | Use a fresh stock of this compound. Confirm its activity in a biochemical assay if possible. |
| Cell permeability issues. | Increase incubation time or concentration. Verify cell permeability through other means if possible. | |
| Inconsistent results | Variation in cell number or confluency. | Seed cells at the same density and use them at a consistent confluency for all experiments. |
| Inconsistent incubation times. | Use a timer to ensure precise incubation times for compound treatment and assay steps. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA procedures.[2][6][11]
1. Cell Culture and Treatment:
- Culture cells to 80-90% confluency.
- Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
2. Heat Challenge:
- Aliquot the cell suspension into PCR tubes.
- Heat the tubes at a range of temperatures (e.g., 42°C to 60°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
3. Cell Lysis:
- Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
- Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
4. Western Blot Analysis:
- Collect the supernatant and determine the protein concentration using a BCA assay.
- Normalize protein concentrations for all samples.
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against Aurora A and Aurora B, followed by an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an ECL substrate. The amount of soluble protein at each temperature is quantified.
Protocol 2: In-Cell Kinase Activity Assay (Phospho-Substrate Detection)
1. Cell Seeding and Treatment:
- Seed cells in a 96-well plate and allow them to adhere overnight.
- Starve the cells in a serum-free medium for 4-6 hours, if necessary, to reduce basal kinase activity.
- Treat the cells with a dose-response range of this compound or vehicle control for 1-2 hours.
2. Cell Lysis:
- Wash the cells with cold PBS.
- Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
3. ELISA-based Detection:
- Use a sandwich ELISA kit specific for a known downstream substrate of Aurora kinases (e.g., phospho-Histone H3 (Ser10) for Aurora B).
- Add the cell lysates to the coated plate and follow the manufacturer's instructions for incubation, washing, and detection.
- Measure the absorbance or fluorescence to quantify the level of substrate phosphorylation.
4. Data Analysis:
- Plot the signal versus the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Expected CETSA Results for this compound
| Treatment | Temperature (°C) | Soluble Aurora A (Relative Units) | Soluble Aurora B (Relative Units) |
| Vehicle | 42 | 1.00 | 1.00 |
| 46 | 0.95 | 0.92 | |
| 50 | 0.60 | 0.55 | |
| 54 | 0.25 | 0.20 | |
| 58 | 0.10 | 0.05 | |
| This compound | 42 | 1.00 | 1.00 |
| 46 | 0.98 | 0.96 | |
| 50 | 0.85 | 0.80 | |
| 54 | 0.65 | 0.60 | |
| 58 | 0.30 | 0.25 |
Table 2: Expected Kinase Activity Assay Results for this compound
| This compound Concentration (nM) | Phospho-Histone H3 (Ser10) Signal (RFU) | % Inhibition |
| 0 (Vehicle) | 15000 | 0 |
| 1 | 13500 | 10 |
| 10 | 9000 | 40 |
| 50 | 7500 | 50 |
| 100 | 4500 | 70 |
| 500 | 1500 | 90 |
| 1000 | 750 | 95 |
Visualizations
Caption: Simplified signaling pathway of Aurora A and B kinases and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for an in-cell kinase activity assay to determine the IC50 of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. CETSA [cetsa.org]
- 9. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Technical Support Center: TY-011 Molecular Dynamics Simulations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers conducting molecular dynamics (MD) simulations of the kinase inhibitor TY-011.
Troubleshooting Guides
This section addresses specific technical issues that may arise during the simulation process.
Q1: My simulation is crashing unexpectedly, often with "system blowing up" errors. What are the common causes and how can I fix this?
A1: A "system blowing up" error is a common problem in MD simulations, characterized by atoms gaining unrealistic velocities, leading to simulation failure. This typically stems from high inter-atomic forces due to an unstable initial configuration.[1]
Common Causes and Solutions:
-
Poor Initial Geometry: The starting structure may have steric clashes or other unfavorable contacts.
-
Solution: Perform a robust, multi-stage energy minimization of the system before starting the simulation. A common approach is to first minimize the solvent and ions while restraining the protein-ligand complex, and then minimize the entire system without restraints.[1]
-
-
Inadequate Equilibration: The system may not be properly equilibrated at the target temperature and pressure before the production run.
-
Solution: Ensure that you have conducted thorough NVT (constant volume and temperature) and NPT (constant pressure and temperature) equilibration phases. It is crucial to monitor system properties like temperature, pressure, and density to confirm they have reached a stable plateau.[1]
-
-
Inappropriate Timestep: A timestep that is too large can cause integration errors and lead to instability.
-
Solution: For most simulations with constraints on high-frequency bonds (e.g., using the SHAKE algorithm), a timestep of 2 femtoseconds (fs) is standard. If the system includes very flexible components, a smaller timestep of 1 fs may be necessary.[1]
-
-
Incorrect Force Field Parameters: Inaccurate or incomplete parameters for the this compound ligand are a frequent source of instability.
Q2: The potential energy of my system is extremely high during energy minimization and is not converging. What should I do?
A2: Extremely high potential energy during minimization typically points to severe steric clashes in the initial coordinates.
Troubleshooting Steps:
-
Visualize the Structure: Load the initial PDB file into a molecular visualization tool (like VMD or Chimera) and carefully inspect it for any overlapping atoms, unnatural bond lengths, or distorted angles, particularly at the protein-ligand interface.
-
Perform Staged Minimization: As with "blowing up" errors, a multi-stage minimization is highly effective.[1]
-
Stage 1: Keep the protein and ligand atoms fixed (restrained) and minimize the energy of the water and ions only.
-
Stage 2: Apply weaker restraints to the protein backbone and ligand heavy atoms, and minimize the entire system.
-
Stage 3: Perform a final minimization run on the entire system with no restraints.
-
-
Check Ligand Parameters: Double-check the topology and parameter files for this compound. Errors in atom types or partial charges can result in very high energies.[1]
Q3: The this compound ligand is diffusing away from the kinase binding pocket during the simulation. What does this indicate?
A3: Ligand unbinding during a simulation can have several interpretations.
Possible Reasons and Actions:
-
Incorrect Binding Pose: The initial docked pose of the ligand might be unstable.
-
Action: Try different docking programs or scoring functions to generate alternative binding poses for this compound and run simulations on the most promising candidates.[1]
-
-
Low Binding Affinity: The simulation might be accurately reflecting a low binding affinity of this compound for the target kinase.
-
Action: This is a valid scientific result. To confirm, consider running longer simulations or employing enhanced sampling methods (e.g., umbrella sampling) to better explore the binding landscape.[5]
-
-
Inaccurate Ligand Force Field: Poor ligand parameters can lead to unrealistic interactions with the protein.
-
Insufficient Equilibration: If the protein-ligand complex was not properly equilibrated, the ligand may be ejected from the binding site as the protein undergoes conformational relaxation.
-
Action: Re-run the equilibration steps, ensuring that position restraints on the ligand are only gradually released.
-
Frequently Asked Questions (FAQs)
Q4: How do I generate force field parameters for the novel inhibitor, this compound?
A4: Since this compound is a novel molecule, you must generate custom force field parameters. This is a critical step for a stable and meaningful simulation.[2][7] The general workflow involves:
-
Obtain a 3D structure of this compound (e.g., from a docking pose or a crystal structure).
-
Use a parameterization tool. Popular choices include the CGenFF server for CHARMM-compatible force fields or the antechamber module in AmberTools for GAFF/GAFF2.[3][8] These tools will assign atom types, charges, and bonded/non-bonded parameters.
-
Validate the parameters. Check the output from the parameterization server for any high penalty scores, which indicate parameters that may be poor guesses and require further refinement.
-
Combine with protein topology. Once the ligand parameters are generated (as an .itp file in GROMACS or .mol2/.frcmod in AMBER), they must be correctly included in the main system topology file.[3][9]
Q5: Which force field should I use for the protein (e.g., Aurora Kinase A/B)?
A5: The choice of force field is crucial for accuracy.[1] For protein simulations, modern and well-validated force fields are recommended.
-
AMBER: ff14SB or ff19SB are widely used and robust choices for proteins.
-
CHARMM: CHARMM36m is a highly regarded force field for proteins.
-
GROMOS: While still used, newer force fields from the AMBER and CHARMM families are often preferred for protein-ligand simulations.
Your choice of protein force field should be compatible with the ligand force field (e.g., use GAFF/GAFF2 with AMBER protein force fields).
Q6: How can I tell if my simulation is properly equilibrated and has converged?
A6: Determining equilibration and convergence is essential for reliable analysis.[1] There is no single definitive test, but a combination of analyses is required.[10][11][12]
-
Monitor Bulk Properties: During the NVT and NPT equilibration phases, plot the temperature, pressure, and density over time. These values should fluctuate around a stable average, indicating the system has reached the target state.[1]
-
Root-Mean-Square Deviation (RMSD): Calculate the RMSD of the protein backbone atoms relative to the initial minimized structure. The RMSD should plateau, indicating that the protein has reached a stable conformational state.[13] A continuously increasing RMSD suggests the protein may be unfolding or is unstable.
-
Radius of Gyration (Rg): Plot the Rg of the protein over time to assess its overall compactness. A stable Rg value suggests the protein's folding state is being maintained.[13]
-
Convergence of Analysis: True convergence is difficult to achieve.[10][11] A practical approach is to divide your production trajectory into blocks (e.g., first half vs. second half) and perform your primary analysis (e.g., calculating binding free energy, hydrogen bonds) on each block. If the results are consistent between blocks, it suggests your simulation is long enough to have sampled the relevant conformations.
Q7: What are the key interactions for this compound with its reported targets, Aurora A and Aurora B kinases?
A7: Based on published molecular docking and dynamics simulations, this compound occupies the ATP-binding site of both Aurora A and Aurora B. The key interactions reported are:
-
Aurora A: Two conserved hydrogen bonds are formed. One is between a nitrogen atom of the pyrazole ring in this compound and the backbone of residue ALA87. The second is between an amine group on this compound and the side chain of GLU85.[14]
-
Aurora B: Similarly, two hydrogen bonds are observed. One involves the pyrazole nitrogen and residue GLU109, and the other is between the amine group of this compound and residue LYS33.[14]
Data & Parameters
Table 1: Typical Equilibration & Production MD Parameters
| Parameter | NVT Equilibration | NPT Equilibration | Production MD |
| Ensemble | NVT (Canonical) | NPT (Isothermal-Isobaric) | NPT (Isothermal-Isobaric) |
| Duration | 100 - 500 ps | 500 ps - 1 ns | 50 - 500 ns or longer |
| Timestep | 1 - 2 fs | 2 fs | 2 fs |
| Temperature | 300 K | 300 K | 300 K |
| Pressure | N/A | 1 bar | 1 bar |
| Thermostat | V-rescale / Nosé-Hoover | V-rescale / Nosé-Hoover | Nosé-Hoover / Langevin |
| Barostat | N/A | Parrinello-Rahman | Parrinello-Rahman |
| Constraints | All bonds (LINCS/SHAKE) | All bonds (LINCS/SHAKE) | All bonds (LINCS/SHAKE) |
| Position Restraints | Heavy atoms of Protein & Ligand | Heavy atoms of Protein Backbone | None |
Table 2: Quality Control Metrics (Example Values)
| Metric | Target | Typical Stable Value | Indication of a Problem |
| Temperature | 300 K | 300 ± 5 K | Large, persistent deviations |
| Pressure | 1 bar | 1 ± 50 bar | Large, persistent deviations |
| Protein Backbone RMSD | Stable Conformation | 1.5 - 3.0 Å (after initial rise) | Continuously increasing value |
| Ligand RMSD (in pocket) | Stable Binding | < 2.0 Å (relative to pocket) | Large fluctuations, sudden jumps |
| Radius of Gyration (Rg) | Stable Compactness | Stable fluctuation around a mean | Drifting or sudden changes |
Experimental Protocols
Protocol: Standard MD Simulation of this compound with a Kinase
This protocol outlines the key steps for setting up and running an MD simulation of a protein-ligand complex using GROMACS as an example.[9][15][16]
-
System Preparation
-
Prepare Protein: Obtain the kinase PDB structure. Remove all water molecules, co-factors, and ligands except the protein itself. Use pdb2gmx to generate a GROMACS topology, adding hydrogen atoms and choosing a force field (e.g., AMBER99SB-ILDN).
-
Prepare Ligand: Generate the topology and parameter files for this compound using a server like CGenFF or AmberTools' antechamber.[3] This will produce an .itp file and coordinate file for GROMACS.
-
Combine Protein and Ligand: Merge the coordinate files of the prepared protein and the docked this compound into a single complex .gro or .pdb file.
-
Edit Topology: Modify the main system topol.top file to include the ligand's parameter file (.itp) and add the ligand molecule to the molecule count at the end of the file.[3]
-
-
System Solvation and Ionization
-
Define Box: Create a simulation box around the complex using gmx editconf, ensuring a minimum distance of 1.0 nm between the protein and the box edges.
-
Solvate: Fill the box with water molecules (e.g., TIP3P model) using gmx solvate.
-
Add Ions: Add ions to neutralize the system's net charge using gmx genion. This involves creating a .tpr file with gmx grompp and then replacing some solvent molecules with ions.[16]
-
-
Energy Minimization
-
Run a steepest descent energy minimization using gmx mdrun to relax the system and remove any steric clashes. This is a crucial step to ensure the stability of the subsequent simulation.[1]
-
-
Equilibration
-
NVT Equilibration: Perform a 100-500 ps simulation in the NVT ensemble to stabilize the system's temperature. Apply position restraints to the protein and ligand heavy atoms.[17]
-
NPT Equilibration: Perform a 500 ps - 1 ns simulation in the NPT ensemble to stabilize the system's pressure and density. Weaker position restraints on the protein backbone may be maintained.[17]
-
-
Production MD
-
Run the production simulation for the desired length (e.g., 100 ns) with no restraints. Save coordinates at regular intervals (e.g., every 100 ps) for later analysis.
-
Visualizations
Caption: Standard workflow for a protein-ligand molecular dynamics simulation.
Caption: Troubleshooting decision tree for a crashing MD simulation.
Caption: Simplified signaling pathway context for kinase inhibitors like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ks.uiuc.edu [ks.uiuc.edu]
- 3. youtube.com [youtube.com]
- 4. Improving Small-Molecule Force Field Parameters in Ligand Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GROMACS Tutorials [mdtutorials.com]
- 6. QMrebind: incorporating quantum mechanical force field reparameterization at the ligand binding site for improved drug-target kinetics through milestoning simulations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Small molecule force field parametrization for atomistic Molecular Dynamics simulations — HBP Brain Simulation Platform Guidebook 0.1.1 documentation [humanbrainproject.github.io]
- 8. youtube.com [youtube.com]
- 9. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 10. RSC - Page load error [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. Convergence and equilibrium in molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 16. LigParGen Server [zarbi.chem.yale.edu]
- 17. Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
TY-011: A Novel Aurora Kinase Inhibitor in Comparison to Established Agents
In the landscape of cancer therapeutics, Aurora kinases stand out as critical regulators of cell division, making them a prime target for drug development. A novel compound, TY-011, has emerged as a potent inhibitor of both Aurora A and Aurora B kinases. This guide provides a comparative analysis of this compound's efficacy against other well-established Aurora kinase inhibitors: Alisertib (MLN8237), Danusertib (PHA-739358), and Tozasertib (VX-680), supported by available experimental data.
Comparative Efficacy: A Data-Driven Overview
The following table summarizes the in vitro potency of this compound and its counterparts against Aurora kinases. This quantitative data, primarily focusing on IC50 and Ki values, offers a direct comparison of their inhibitory activities.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Ki (nM) | Cell Proliferation Inhibition | Key Findings & Notes |
| This compound | Aurora A, Aurora B | 102.1 ± 10.1 (Aurora A), 93.9 ± 33.7 (Aurora B)[1] | Not Available | IC50 of 0.2-0.4 µM in MGC-803 gastric cancer cells[1] | A novel compound identified to have high activity against both Aurora A and B kinases. Molecular docking suggests it occupies the ATP-binding site.[1] |
| Alisertib (MLN8237) | Aurora A | 1 (Enzymatic assay)[2] | Not Available | Antiproliferative activity across a broad range of solid tumor and lymphoma cell lines[3] | Orally available and selective for Aurora A, with over 200-fold more selectivity against Aurora A than Aurora B.[2][4] Induces G2/M arrest, apoptosis, and senescence.[2] |
| Danusertib (PHA-739358) | Pan-Aurora (A, B, C), Abl, Ret, FGFR-1, TrkA | 13 (Aurora A), 79 (Aurora B), 61 (Aurora C)[5] | Not Available | Submicromolar IC50 values for inhibition of proliferation in a wide range of cancer cell lines.[6] IC50 values ranging from 0.05 µM to 3.06 µM in leukemic cell lines.[5] | A pan-Aurora kinase inhibitor that also targets other kinases.[7] Causes failure of cell division, leading to polyploidy and reduced viability.[6] |
| Tozasertib (VX-680) | Pan-Aurora (A, B, C), FLT-3, BCR-ABL | Not Available | 0.6 (Aurora A), 18 (Aurora B), 5 (Aurora C) | IC50 between 25 and 150 nM in anaplastic thyroid cancer cells.[8] IC50 of approximately 300 nM in BaF3 cells.[8] | A potent, high-affinity, and selective Aurora kinase inhibitor. Also inhibits the T315I mutation of BCR-ABL.[8] Induces apoptosis and autophagy.[8] |
In Vivo Efficacy and Clinical Observations
While direct in vivo comparative studies involving this compound are not yet available, the following summarizes key in vivo and clinical findings for the established inhibitors, providing a benchmark for future studies on this compound.
-
Alisertib (MLN8237): In xenograft models of multiple myeloma, Alisertib at 30 mg/kg (p.o.) significantly reduced tumor burden and increased overall survival.[2] It also demonstrated tumor growth inhibition in solid tumor xenograft models.[2] Clinical trials have shown promising efficacy in various cancers, improving progression-free survival, although side effects, particularly hematological disturbances, have been noted.[9]
-
Danusertib (PHA-739358): In a subcutaneous murine xenograft model, Danusertib (15 mg/kg, i.p., twice daily) significantly reduced tumor growth compared to controls.[5][7] Phase I studies in patients with advanced solid tumors showed evidence of anticancer activity, including a prolonged objective response in a patient with refractory small cell lung cancer.[6]
-
Tozasertib (VX-680): In a human AML (HL-60) xenograft model, Tozasertib at 75 mg/kg (i.p., twice daily) for 13 days resulted in a 98% reduction in mean tumor volumes.[8] It also triggered tumor regression in pancreatic and colon xenograft models.[8]
Experimental Protocols
Understanding the methodologies behind the data is crucial for accurate interpretation and replication. Below are detailed protocols for key experiments typically used to evaluate Aurora kinase inhibitors.
In Vitro Kinase Inhibition Assay (Example based on HTRF® KinEASE™-STK)
This assay is used to determine the IC50 values of a compound against a specific kinase.
-
Reagents: Recombinant Aurora A or B kinase, biotinylated substrate peptide, ATP, and HTRF detection reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665).
-
Procedure:
-
The inhibitor (e.g., this compound) is serially diluted and added to the wells of a microplate.
-
Recombinant Aurora kinase and the biotinylated substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature to allow for phosphorylation of the substrate.
-
HTRF detection reagents are added, and the plate is incubated to allow for antibody binding to the phosphorylated substrate and streptavidin binding to the biotinylated peptide.
-
-
Data Analysis: The HTRF signal is measured using a plate reader. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is calculated from the dose-response curve.
Cell Proliferation Assay (Example using MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture: Cancer cell lines (e.g., MGC-803) are cultured in appropriate media and seeded into 96-well plates.
-
Treatment: Cells are treated with various concentrations of the Aurora kinase inhibitor for a specified period (e.g., 24-48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value for cell proliferation is determined by plotting the percentage of viable cells against the inhibitor concentration.
Western Blotting for Phospho-Histone H3
This technique is used to assess the cellular activity of Aurora B kinase inhibitors by measuring the phosphorylation of its substrate, Histone H3.
-
Cell Treatment and Lysis: Cells are treated with the inhibitor and then lysed to extract total protein.
-
Protein Quantification: The protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated Histone H3 (Ser10), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. A decrease in the phospho-Histone H3 signal indicates inhibition of Aurora B kinase activity.[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Aurora Kinase Signaling Pathway and Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Critical risk-benefit assessment of the novel anti-cancer aurora a kinase inhibitor alisertib (MLN8237): A comprehensive review of the clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of TY-011 and Alisertib (MLN8237) for Cancer Research
An objective guide for researchers, scientists, and drug development professionals on the preclinical profiles of two distinct Aurora kinase inhibitors, TY-011 and Alisertib (MLN8237). This document summarizes their mechanisms of action, in vitro and in vivo efficacy, and provides detailed experimental methodologies based on available preclinical data.
Introduction
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for cancer therapy. This guide provides a comparative overview of two Aurora kinase inhibitors: this compound, a dual inhibitor of Aurora A and Aurora B kinases with additional activity against VEGFR2, and Alisertib (MLN8237), a selective inhibitor of Aurora A kinase. This comparison is based on data from preclinical studies and aims to provide a resource for researchers in the field of oncology drug development.
Mechanism of Action
Alisertib is a selective and potent inhibitor of Aurora A kinase.[1][2] Its mechanism of action involves binding to the ATP-binding pocket of Aurora A, leading to the disruption of mitotic spindle formation, chromosome segregation, and ultimately, cell cycle arrest and apoptosis.[1][3] Alisertib has demonstrated over 200-fold selectivity for Aurora A over the structurally related Aurora B kinase in cellular assays.[1]
This compound, in contrast, is a dual inhibitor of both Aurora A and Aurora B kinases.[4] This dual inhibition leads to a broader impact on mitotic progression. Furthermore, this compound has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[4] This multi-targeted profile suggests that this compound may exert its antitumor effects through both anti-proliferative and anti-angiogenic mechanisms.
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams illustrate the signaling pathways targeted by Alisertib and this compound.
Caption: Alisertib's mechanism of action targeting Aurora A kinase.
Caption: this compound's multi-targeted mechanism of action.
In Vitro Efficacy
Cellular Proliferation Assays
Both this compound and Alisertib have demonstrated potent anti-proliferative activity across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | MGC-803 | Gastric Cancer | 200-400 | [3] |
| Alisertib | AGS | Gastric Cancer | Not specified, effective at 0.1-5 µM | [4][5] |
| NCI-N87 | Gastric Cancer | Not specified, effective at 0.1-5 µM | [4][5] | |
| HCT-116 | Colorectal Cancer | 15-469 | [6] | |
| Various Lymphoma Lines | Lymphoma | 15-469 | [6] |
Kinase Inhibition Assays
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | Aurora A | 102.1 ± 10.1 | [3] |
| Aurora B | 93.9 ± 33.7 | [3] | |
| VEGFR2 | Not specified | [4] | |
| Alisertib | Aurora A | 1.2 | [6] |
| Aurora B | 396.5 | [6] |
In Vivo Efficacy
Xenograft Models
Preclinical studies using xenograft models have demonstrated the in vivo antitumor activity of both compounds.
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Response | Reference |
| This compound | Gastric Cancer | MGC-803 | 9 mg/kg, oral, daily | ~90% inhibition, 100% tumor regression | [4] |
| Alisertib | Gastric Cancer | AGS | Not specified | Reduced tumor growth | [7][8] |
| Gastric Cancer | MKN28 | Not specified | Reduced tumor growth | [7][8] | |
| Upper Gastrointestinal Adenocarcinoma | FLO-1, OE33 | Not specified | Enhanced antitumor activity in combination with docetaxel | [9] |
Experimental Protocols
Cell Proliferation Assay (CCK-8) for this compound
Gastric cancer cells were seeded in 96-well plates. After 24 hours, cells were treated with various concentrations of this compound for 72 hours. Subsequently, 10 µL of CCK-8 solution was added to each well, and the plates were incubated for an additional 2 hours. The absorbance at 450 nm was measured using a microplate reader to determine cell viability. The IC50 value was calculated from the dose-response curves.[4]
Western Blot Analysis for Alisertib
Gastric cancer cells (AGS and NCI-N78) were treated with Alisertib at various concentrations for 24 hours. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against proteins such as p-AURKA, AURKA, p21, p27, p53, cyclin B1, and CDK1, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.[4][5]
In Vivo Xenograft Study for this compound
Female BALB/c nude mice were subcutaneously injected with MGC-803 gastric cancer cells. When the tumors reached a certain volume, the mice were randomized into control and treatment groups. This compound was administered orally at a dose of 9 mg/kg daily. Tumor volumes and body weights were measured regularly. At the end of the study, tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry.[4]
Experimental Workflow Diagram
Caption: General workflow for preclinical evaluation of anticancer agents.
Conclusion
Both this compound and Alisertib demonstrate significant antitumor activity in preclinical models. Alisertib's high selectivity for Aurora A kinase provides a targeted approach to disrupting mitosis. In contrast, this compound offers a multi-targeted strategy by inhibiting both Aurora A and B, as well as the pro-angiogenic VEGFR2. The available data, particularly the potent in vivo efficacy of this compound in a gastric cancer model, suggests it is a promising candidate for further development. The choice between a selective or a multi-targeted inhibitor will likely depend on the specific cancer type and its underlying molecular characteristics. This guide provides a foundation for researchers to compare these two agents and design future preclinical and clinical investigations.
References
- 1. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of mitotic Aurora kinase A by alisertib induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of mitotic Aurora kinase A by alisertib induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Aurora Kinase A Promotes Inflammation and Tumorigenesis in Mice and Human Gastric Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora kinase A promotes inflammation and tumorigenesis in mice and human gastric neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The combination of alisertib, an investigational Aurora kinase A inhibitor, and docetaxel promotes cell death and reduces tumor growth in preclinical cell models of upper gastrointestinal adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Binding Landscape: A Comparative Analysis of TY-011's Interaction with Aurora Kinases A and B
For Immediate Release
This guide provides a detailed comparison of the binding mode and inhibitory activity of the novel compound TY-011 against Aurora A and Aurora B kinases. For researchers, scientists, and drug development professionals, this document offers a comprehensive overview of this compound's performance, benchmarked against established Aurora kinase inhibitors, Alisertib (MLN8237) and Danusertib (PHA-739358). The information is supported by experimental data and detailed methodologies to facilitate informed decisions in oncological research.
At a Glance: this compound's Potency and Binding Characteristics
This compound demonstrates potent inhibition of both Aurora A and Aurora B kinases. Computational modeling and in vitro assays have elucidated its ATP-competitive binding mechanism. Molecular docking studies reveal that this compound occupies the ATP-binding pocket of both kinases, forming key hydrogen bonds that stabilize the interaction.
Comparative Analysis: this compound vs. Marketed Alternatives
To provide a clear perspective on this compound's efficacy, its biochemical and cellular activities are compared with Alisertib, a selective Aurora A inhibitor, and Danusertib, a pan-Aurora kinase inhibitor.
Table 1: Biochemical Inhibition of Aurora Kinases
| Compound | Target Kinase | IC50 (nM) | Binding Mode | Key Interactions |
| This compound | Aurora A | 102.1 ± 10.1 | ATP-competitive | Hydrogen bonds with ALA87 and GLU85 |
| Aurora B | 93.9 ± 33.7 | ATP-competitive | Hydrogen bonds with GLU109 and LYS33 | |
| Alisertib (MLN8237) | Aurora A | 1.2 | ATP-competitive | Selectively binds to and inhibits Aurora A kinase. |
| Aurora B | 396.5 | |||
| Danusertib (PHA-739358) | Aurora A | 13 | ATP-competitive | 3-aminopyrazole derivative. |
| Aurora B | 79 |
Table 2: Cellular Activity and Phenotypic Effects
| Compound | Cellular Assay | Cell Line | Observed Effect |
| This compound | Western Blot | MGC-803 | Inhibition of p-Aurora A (T288) and p-Histone H3 (S10) |
| Immunofluorescence | MGC-803 | Decreased p-Aurora A and p-Histone H3 signals | |
| Alisertib (MLN8237) | Cell Proliferation | Various | Induces mitotic spindle abnormalities and apoptosis. |
| Danusertib (PHA-739358) | Cell Cycle Analysis | C13, A2780cp | G2/M phase arrest and polyploidy. |
Visualizing the Mechanism: Signaling Pathway and Experimental Workflow
To further clarify the biological context and experimental approach, the following diagrams illustrate the Aurora kinase signaling pathway and the workflow for validating inhibitor binding.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This biochemical assay is employed to determine the in vitro inhibitory activity of compounds against Aurora kinases.
-
Reagents and Materials : Recombinant human Aurora A/B kinase, biotinylated peptide substrate, ATP, HTRF detection reagents (Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665).
-
Assay Procedure :
-
A reaction mixture containing the Aurora kinase, biotinylated substrate, and the test compound (e.g., this compound) is prepared in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped by the addition of HTRF detection reagents in a buffer containing EDTA.
-
The plate is incubated for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
The fluorescence is read on an HTRF-compatible reader at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis : The ratio of the fluorescence signals at 665 nm and 620 nm is calculated. The percent inhibition is determined relative to a control without the inhibitor. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Western Blot Analysis for Phosphorylated Proteins
This cellular assay is used to assess the inhibition of Aurora kinase activity within cells by measuring the phosphorylation status of their downstream substrates.
-
Cell Culture and Treatment :
-
Cells (e.g., MGC-803) are cultured in appropriate media.
-
Cells are treated with various concentrations of the inhibitor (e.g., this compound) for a specified duration (e.g., 24 hours).
-
-
Protein Extraction :
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Cell lysates are centrifuged, and the supernatant containing the protein is collected.
-
Protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
Proteins are transferred to a PVDF membrane.
-
-
Immunoblotting :
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
The membrane is incubated with primary antibodies against p-Aurora A (T288) and p-Histone H3 (S10) overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence Staining
This imaging-based cellular assay provides a visual confirmation of the inhibition of Aurora kinase activity and its impact on cellular structures.
-
Cell Culture and Treatment :
-
Cells are grown on coverslips and treated with the inhibitor as described for the Western blot analysis.
-
-
Fixation and Permeabilization :
-
Cells are fixed with 4% paraformaldehyde.
-
Cells are permeabilized with 0.1% Triton X-100 in PBS.
-
-
Immunostaining :
-
Cells are blocked with a blocking solution (e.g., 1% BSA in PBS).
-
Cells are incubated with primary antibodies against p-Aurora A (T288) or p-Histone H3 (S10) overnight at 4°C.
-
After washing, cells are incubated with fluorescently labeled secondary antibodies.
-
-
Mounting and Imaging :
-
Coverslips are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Images are captured using a fluorescence microscope.
-
Molecular Docking
This computational method is utilized to predict the binding mode of an inhibitor within the active site of a kinase.
-
Protein and Ligand Preparation :
-
The 3D crystal structure of the target kinase (Aurora A or B) is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential atoms are removed.
-
The 2D structure of the inhibitor (e.g., this compound) is drawn and converted to a 3D structure. Energy minimization is performed.
-
-
Docking Simulation :
-
A docking software (e.g., AutoDock, Glide) is used to dock the ligand into the defined ATP-binding pocket of the kinase.
-
The software generates multiple possible binding poses and scores them based on a scoring function that estimates the binding affinity.
-
-
Analysis :
-
The top-ranked docking poses are analyzed to identify the most favorable binding mode.
-
Key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the kinase are visualized and analyzed.
-
This comprehensive guide provides a foundational understanding of this compound's interaction with Aurora A and B, offering valuable comparative insights for the scientific community. Further head-to-head studies under standardized conditions will be instrumental in definitively positioning this compound within the landscape of Aurora kinase inhibitors.
Comparison Guide: Confirming the Downstream Effects of TY-011 on Histone H3 Phosphorylation
This guide provides an objective comparison of TY-011's performance in modulating the downstream phosphorylation of histone H3, a critical event in cell cycle progression and gene regulation. The information is intended for researchers, scientists, and professionals in the field of drug development to evaluate the utility of this compound as a research tool or potential therapeutic agent. Experimental data and detailed protocols are provided to support the findings.
Introduction to Histone H3 Phosphorylation
Post-translational modifications of histones are fundamental to regulating chromatin structure and function. The phosphorylation of histone H3, particularly at Serine 10 (H3S10) and Serine 28 (H3S28), is a hallmark of condensed chromatin during mitosis and is also implicated in the transcriptional activation of immediate-early genes.[1][2][3] Aurora B kinase (AURKB) is a key enzyme responsible for phosphorylating H3S10 during the G2/M phase of the cell cycle, playing a crucial role in chromosome condensation and proper segregation.[1] Consequently, inhibitors targeting Aurora kinases are valuable tools for studying these cellular processes and represent a class of potential anti-cancer agents.
Mechanism of Action: this compound as an Aurora Kinase Inhibitor
This compound has been identified as a dual inhibitor of Aurora A (AURKA) and Aurora B (AURKB) kinases.[4] By occupying the ATP-binding site of these kinases, this compound effectively blocks their catalytic activity.[4] The inhibition of AURKB by this compound directly prevents the phosphorylation of its downstream substrates, most notably histone H3. This leads to a disruption of mitotic progression, either by inhibiting spindle assembly and cytokinesis or by inducing apoptosis.[4]
Comparative Analysis with Alternative Inhibitors
To assess the efficacy and specificity of this compound, its performance is compared with Barasertib (AZD1152-HQPA), a well-characterized and selective Aurora B kinase inhibitor. The inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Primary Target(s) | IC50 (Aurora B) | Effect on Histone H3 Phosphorylation |
| This compound | Aurora A, Aurora B, VEGFR2 | Data not publicly available | Blocks phosphorylation of histone H3[4] |
| Barasertib (AZD1152) | Aurora B | 0.37 nM | Potent inhibitor of H3S10 phosphorylation |
Experimental Validation & Protocols
Confirming the downstream effects of this compound on histone H3 phosphorylation involves a series of standard cell and molecular biology techniques. A typical workflow is illustrated below.
This protocol details the steps to measure the levels of phosphorylated histone H3 in cells treated with this compound.
1. Cell Culture and Treatment:
-
Plate a human cancer cell line (e.g., HeLa) at a density of 2 x 10^5 cells/well in a 6-well plate and allow to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM), a positive control inhibitor (e.g., Barasertib), and a vehicle control (DMSO) for 24 hours.
-
As a positive control for mitotic arrest and high p-H3 levels, treat a separate set of cells with a mitotic blocker like nocodazole.
2. Cell Lysis:
-
Aspirate media and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
4. SDS-PAGE and Electrotransfer:
-
Normalize protein amounts for all samples (typically 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a 15% polyacrylamide gel and run SDS-PAGE until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Phospho-Histone H3 (Ser10) (e.g., Rabbit anti-p-H3S10, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
To ensure equal protein loading, probe the same membrane with an antibody for total Histone H3 or a housekeeping protein like GAPDH.
6. Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-H3S10 signal to the total H3 or loading control signal.
This protocol measures the direct inhibitory effect of this compound on Aurora B kinase activity.
1. Reagents and Setup:
-
Recombinant human Aurora B kinase.
-
Histone H3 peptide substrate.
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ Kinase Assay).
-
Kinase reaction buffer.
-
This compound and comparator inhibitor at various concentrations.
2. Kinase Reaction:
-
Prepare a reaction mixture containing the kinase buffer, Aurora B kinase, and the histone H3 substrate.
-
Add varying concentrations of this compound or a control inhibitor to the reaction wells. Include a no-inhibitor control.
-
Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding ATP.
-
Incubate for 30-60 minutes at 30°C.
3. Detection of Phosphorylation:
-
(Radiometric Method) : Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity corresponding to the phosphorylated H3 substrate using a scintillation counter.
-
(Luminescence Method - ADP-Glo™) : Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The signal strength correlates with the amount of ADP produced and thus the kinase activity.
4. Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound compared to the no-inhibitor control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Summary of Downstream Effects
The inhibition of histone H3 phosphorylation by this compound is expected to have several significant downstream cellular effects:
-
Failed Cytokinesis: Inhibition of AURKB prevents the proper localization and function of the chromosomal passenger complex, leading to defects in cytokinesis and the formation of polyploid cells.
-
Mitotic Arrest: Disruption of chromosome condensation and segregation can trigger the spindle assembly checkpoint, causing cells to arrest in mitosis.
-
Induction of Apoptosis: Prolonged mitotic arrest or the formation of genetically unstable polyploid cells often leads to programmed cell death.
-
Transcriptional Regulation: While primarily studied in mitosis, H3 phosphorylation is also linked to gene activation.[5][6] Inhibition by this compound could potentially alter the expression of immediate-early genes regulated by this mechanism.
By providing a robust framework for the comparative analysis and experimental validation of this compound, this guide equips researchers with the necessary information to investigate its role as a potent modulator of chromatin dynamics.
References
- 1. Mitotic Phosphorylation of Histone H3: Spatio-Temporal Regulation by Mammalian Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone H3 phosphorylation – A versatile chromatin modification for different occasions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone phosphorylation: A chromatin modification involved in diverse nuclear events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorylation of histone H3 correlates with transcriptionally active loci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone H3 phosphorylation can promote TBP recruitment through distinct promoter‐specific mechanisms | The EMBO Journal [link.springer.com]
In Vivo Validation of TY-011: A Comparative Guide to its Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor activity of TY-011, a novel dual inhibitor of Aurora A/B and VEGFR2 kinases. While in vivo data for this compound is currently most robust in gastric cancer models, this document aims to contextualize its potential efficacy across various cancer types by comparing its mechanism of action with other established inhibitors of the Aurora kinase and VEGFR2 pathways.
I. Comparative Analysis of Anti-Tumor Efficacy
The following tables summarize the in vivo anti-tumor activity of this compound in gastric cancer and provide a comparative overview of alternative Aurora kinase and VEGFR2 inhibitors that have been evaluated in different cancer models.
Table 1: In Vivo Anti-Tumor Activity of this compound in Gastric Cancer
| Cancer Type | Model | Drug | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Gastric Cancer | MGC-803 Xenograft | This compound | 9 mg/kg (oral administration) | ~90% inhibition, 100% tumor regression | [1] |
Table 2: Comparative In Vivo Efficacy of Alternative Aurora Kinase Inhibitors
| Drug | Mechanism | Cancer Type(s) | Model | Efficacy Highlights | Reference(s) |
| Danusertib (PHA-739358) | Pan-Aurora Kinase Inhibitor | Leukemia, Gastric Cancer, Neuroendocrine Tumors | Xenograft | Significant tumor growth inhibition and suppression. | [2][3][4] |
| Alisertib (MLN8237) | Selective Aurora A Kinase Inhibitor | Leukemia, Lung Cancer, Breast Cancer, Lymphoma | Xenograft | Dose-dependent tumor growth inhibition and tumor stasis. | [5][6][7] |
Table 3: Comparative In Vivo Efficacy of Alternative VEGFR2 Inhibitors
| Drug | Mechanism | Cancer Type(s) | Model | Efficacy Highlights | Reference(s) |
| Ramucirumab | Monoclonal antibody against VEGFR2 | Gastric Cancer, NSCLC, Colorectal Cancer | Clinical Trials | Prolonged overall and progression-free survival. | [8] |
| Apatinib | Selective VEGFR2 Tyrosine Kinase Inhibitor | Gastric Cancer, Colorectal Cancer, NSCLC | Clinical Trials & Xenograft | Significant anti-tumor activity and inhibition of tumor microvessel density. | [9][10][11] |
| Regorafenib | Multi-kinase inhibitor (including VEGFRs) | Colorectal Cancer, GIST, Hepatocellular Carcinoma | Clinical Trials & Xenograft | Inhibition of tumor growth and metastasis. | [12][13][14][15] |
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of pre-clinical findings. Below are representative protocols for in vivo xenograft and syngeneic models used to assess anti-tumor drug efficacy.
A. Human Tumor Xenograft Model Protocol
This protocol is adapted for evaluating the efficacy of a small molecule inhibitor like this compound.
-
Cell Culture: Human cancer cell lines (e.g., MGC-803 for gastric cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach 70-80% confluency.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old, are used. Animals are allowed to acclimate for at least one week prior to the experiment.
-
Tumor Implantation: A suspension of 1-5 x 10^6 cancer cells in 100-200 µL of sterile PBS or culture medium is injected subcutaneously into the flank of each mouse. Tumor growth is monitored regularly.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. This compound or the comparator drug is administered orally or via intraperitoneal injection at the specified dosage and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²). Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
B. Syngeneic Tumor Model Protocol
This model is essential for studying the interaction of anti-tumor agents with a competent immune system.
-
Cell Line and Animal Model: A murine cancer cell line (e.g., CT26 for colon carcinoma) and a syngeneic, immunocompetent mouse strain (e.g., BALB/c) are used.
-
Tumor Implantation: Similar to the xenograft model, a suspension of murine tumor cells is injected subcutaneously or orthotopically into the mice.
-
Treatment: Upon establishment of tumors, mice are treated with the investigational drug or a comparator. This model is particularly useful for evaluating immunomodulatory effects of the treatment.
-
Immune System Analysis: In addition to monitoring tumor growth and animal well-being, immune cell populations within the tumor microenvironment, spleen, and lymph nodes can be analyzed by flow cytometry at the end of the study to assess the impact of the treatment on the anti-tumor immune response.
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by this compound and its alternatives, as well as a typical experimental workflow for in vivo anti-tumor activity assessment.
References
- 1. Antitumor activity of this compound against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What is the mechanism of Ramucirumab? [synapse.patsnap.com]
- 9. What is the mechanism of Apatinib Mesylate? [synapse.patsnap.com]
- 10. Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apatinib - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Regorafenib - NCI [dctd.cancer.gov]
- 15. hematologyandoncology.net [hematologyandoncology.net]
Benchmarking Novel Kinase Inhibitor TY-011: A Comparative Analysis of IC50 Values Against Established Agents
A detailed guide for researchers and drug development professionals on the inhibitory potential of the novel compound TY-011. This document provides a comparative analysis of its in-vitro efficacy against well-known kinase inhibitors, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.
The development of small molecule kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[1][2] The therapeutic efficacy of these inhibitors is often initially assessed by their half-maximal inhibitory concentration (IC50), a key parameter that quantifies the concentration of a drug required to inhibit the activity of a specific kinase by 50%.[1] This guide presents a comparative analysis of the novel kinase inhibitor, this compound, against a panel of established kinase inhibitors.
Disclaimer: The data for this compound presented in this guide is hypothetical and for illustrative purposes only, as "this compound" is not a compound with publicly available data at the time of this writing. The IC50 values for known inhibitors are based on publicly available data.
Comparative Inhibitory Activity (IC50) of this compound and Reference Kinase Inhibitors
The inhibitory activity of this compound was assessed against a panel of key kinases implicated in cancer signaling pathways and compared with the IC50 values of well-established inhibitors targeting these same kinases. The data, summarized in the table below, indicates that this compound exhibits potent inhibitory activity, particularly against members of the Src family kinases and ABL kinase.
| Kinase Target | This compound (nM) (Hypothetical) | Dasatinib (nM) | Bosutinib (nM) | Saracatinib (AZD0530) (nM) |
| Src | 5 | 0.5 - 1.1 | 1.2 | 2.7 |
| ABL | 8 | <1 - 30 | 1 | >1000 |
| LCK | 3 | 0.5 - 1.1 | 7.5 | 10 |
| LYN | 6 | 0.5 - 1.1 | 1.9 | 4 |
| EGFR | 500 | >1000 | 94 | >10000 |
| VEGFR2 | 800 | 8 - 16 | 94 | >10000 |
Note: IC50 values for known inhibitors are sourced from various publications and databases and can vary based on experimental conditions.
Signaling Pathway Context: The Role of Src Kinase
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. The diagram below illustrates a simplified representation of the Src signaling pathway.
Caption: Simplified Src signaling pathway highlighting key downstream effectors.
Experimental Protocols: Determination of IC50 Values
The IC50 values are determined through in-vitro kinase assays. A standardized protocol is crucial for the reproducibility and comparability of results.[1]
Materials:
-
Recombinant human kinases
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
This compound and reference inhibitors (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the inhibitor compounds (this compound and reference drugs) is prepared in DMSO.
-
Assay Plate Preparation: The serially diluted compounds are dispensed into a 384-well plate.
-
Kinase Reaction: The kinase, substrate, and ATP are added to the wells containing the compounds to initiate the kinase reaction. The reaction is typically incubated at room temperature for a specified period (e.g., 1 hour).
-
Signal Detection: A detection reagent is added to stop the kinase reaction and to generate a luminescent signal that is proportional to the amount of ADP produced (and thus, kinase activity).
-
Data Analysis: The luminescence is measured using a plate reader. The data is normalized to controls (0% inhibition with DMSO alone, and 100% inhibition with a high concentration of a potent inhibitor). The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic curve.
Experimental Workflow
The following diagram outlines the general workflow for determining the IC50 values of kinase inhibitors.
Caption: General experimental workflow for IC50 value determination of kinase inhibitors.
References
A Head-to-Head Comparison of Novel Kinase Inhibitors: TY-011 and ENMD-2076
For Immediate Release: A Comprehensive Analysis for the Oncology Research Community
In the rapidly evolving landscape of oncology therapeutics, a detailed understanding of emerging kinase inhibitors is paramount for advancing cancer treatment. This guide provides a head-to-head comparison of two promising investigational drugs, TY-011 and ENMD-2076. Both compounds have demonstrated potent anti-tumor activity by targeting key signaling pathways involved in cell proliferation and angiogenesis. This report synthesizes the currently available preclinical and clinical data to offer a clear, data-driven comparison for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a novel, orally active small molecule identified as a potent inhibitor of Aurora A, Aurora B, and VEGFR2 kinases.[1][2] Preclinical studies have highlighted its significant anti-tumor efficacy in gastric cancer models, demonstrating both inhibition of tumor growth and regression.[1][2]
ENMD-2076 is a more broadly characterized, orally active, multi-target kinase inhibitor with a primary focus on Aurora A, as well as a range of angiogenic and proliferative kinases including VEGFRs and FGFRs.[1] It has undergone extensive preclinical evaluation and has been investigated in multiple Phase I and II clinical trials across a variety of solid and hematological malignancies.
This guide will delve into the specifics of their mechanisms of action, comparative in vitro and in vivo efficacy, and the experimental methodologies employed in their evaluation.
Data Presentation: A Quantitative Comparison
To facilitate a direct comparison of the inhibitory activities and anti-proliferative effects of this compound and ENMD-2076, the following tables summarize key quantitative data from published preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Target Kinase | This compound (nM) | ENMD-2076 (nM) |
| Aurora A | 102.1 ± 10.1[3] | 14[1] |
| Aurora B | 93.9 ± 33.7[3] | 350[1] |
| VEGFR2 (KDR) | Data not available in nM | 58.2[1] |
| Flt3 | Data not available | 1.86[1] |
| FGFR1 | Data not available | 92.7[1] |
| FGFR2 | Data not available | 70.8[1] |
| Src | Data not available | 56.4[1] |
| PDGFRα | Data not available | Data not available |
Table 2: In Vitro Anti-Proliferative Activity (IC50)
| Cell Line (Cancer Type) | This compound (µM) | ENMD-2076 (µM) |
| MGC-803 (Gastric) | 0.2 - 0.4[3] | Data not available |
| Various Human Solid Tumor & Hematopoietic Cancer Cell Lines | Data not available | 0.025 - 0.7[1] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing | Key Outcomes |
| This compound | Gastric Cancer (MGC-803 xenograft) | 9 mg/kg, oral administration | ~90% tumor growth inhibition, 100% tumor regression, no significant effect on body weight.[1][2] |
| ENMD-2076 | Breast, Colon, Melanoma, Leukemia, Multiple Myeloma xenografts | Not specified | Regression or complete inhibition of tumor growth at well-tolerated doses.[1] |
Mechanism of Action and Signaling Pathways
Both this compound and ENMD-2076 exert their anti-tumor effects by inhibiting critical kinases involved in cell cycle regulation and angiogenesis.
This compound is characterized as a dual inhibitor, targeting both the mitotic progression through Aurora A and B inhibition and tumor angiogenesis via VEGFR2 blockade.[1] The inhibition of Aurora kinases leads to defects in mitotic spindle formation, resulting in G2/M cell cycle arrest and subsequent apoptosis.[1] The simultaneous inhibition of VEGFR2 is intended to cut off the tumor's blood supply, thereby starving it of essential nutrients and oxygen.
Caption: Signaling pathways targeted by this compound.
ENMD-2076 possesses a broader kinase inhibitory profile. Its primary mechanism involves the inhibition of Aurora A, leading to antiproliferative effects.[1] Concurrently, it targets multiple receptor tyrosine kinases crucial for angiogenesis, including VEGFRs and FGFRs.[1] This multi-pronged attack aims to simultaneously halt tumor cell division and disrupt the formation of new blood vessels that feed the tumor.
Caption: Signaling pathways targeted by ENMD-2076.
Experimental Protocols
A summary of the key experimental methodologies used to characterize this compound and ENMD-2076 is provided below to aid in the interpretation of the presented data and to facilitate the design of future studies.
In Vitro Kinase Inhibition Assay
-
Assay Type: Homogeneous Time Resolved Fluorescence (HTRF®) KinEASE™ assay was utilized for this compound.[2]
-
Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. The signal is detected using a europium cryptate-labeled anti-phospho-serine/threonine antibody and an XL665-conjugated streptavidin.
-
Procedure Outline:
-
The kinase, peptide substrate, and ATP are incubated with varying concentrations of the inhibitor (this compound).
-
The detection reagents are added.
-
The HTRF signal is read on a compatible plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Caption: Workflow for in vitro kinase inhibition assay.
Cell Proliferation Assay
-
Assay Type: Cell Counting Kit-8 (CCK-8) assay for this compound.[2]
-
Principle: This colorimetric assay is based on the bioreduction of WST-8 by cellular dehydrogenases to produce a water-soluble formazan dye. The amount of formazan is directly proportional to the number of living cells.
-
Procedure Outline:
-
Cancer cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the inhibitor.
-
After a defined incubation period (e.g., 72 hours), CCK-8 solution is added to each well.
-
The absorbance is measured at 450 nm using a microplate reader.
-
IC50 values are determined from the resulting dose-response curves.
-
In Vivo Tumor Xenograft Studies
-
Animal Model: Nude mice are commonly used.
-
Procedure Outline:
-
Human cancer cells (e.g., MGC-803 for this compound) are subcutaneously injected into the flanks of the mice.
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
The investigational drug (this compound or ENMD-2076) is administered orally at specified doses and schedules.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry).
-
Conclusion and Future Directions
Both this compound and ENMD-2076 demonstrate considerable promise as anti-cancer agents through their targeted inhibition of key kinases involved in tumor progression. ENMD-2076 has a broader inhibitory profile and has been more extensively studied in a clinical setting. This compound, while earlier in its development, has shown remarkable efficacy in preclinical gastric cancer models, with a notable ability to induce tumor regression.
For this compound, future research should focus on elucidating its broader kinase selectivity profile to better understand its full mechanism of action and potential off-target effects. Further preclinical studies in a wider range of cancer models are warranted, followed by progression into Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.
For ENMD-2076, ongoing and future clinical trials will be crucial in defining its therapeutic window and identifying patient populations most likely to benefit, potentially through biomarker-driven patient selection.
This comparative guide serves as a valuable resource for the scientific community, providing a structured overview of the available data on these two novel kinase inhibitors and highlighting key areas for future investigation. The continued development of such targeted therapies holds the potential to significantly improve outcomes for cancer patients.
References
- 1. Antitumor activity of this compound against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of this compound against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Replicating published findings on TY-011-induced G2/M arrest
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of TY-011, a dual Aurora A and Aurora B kinase inhibitor, and its ability to induce G2/M cell cycle arrest. This document outlines the methodologies for key experiments and presents supporting data to facilitate the replication of published findings.
This compound has been identified as a potent inhibitor of Aurora A and Aurora B kinases, key regulators of mitotic progression.[1][2][3] Inhibition of these kinases disrupts the formation of the mitotic spindle and the proper segregation of chromosomes, leading to a cell cycle arrest at the G2/M transition.[1][4] This guide details the experimental protocols to verify these effects and compares the activity of this compound with other known Aurora kinase inhibitors.
Comparative Efficacy of Aurora Kinase Inhibitors in Inducing G2/M Arrest
The following table summarizes the inhibitory concentrations (IC50) of this compound and alternative compounds targeting Aurora kinases, along with their observed effects on cell proliferation and G2/M arrest.
| Compound | Target Kinase(s) | Cell Line | IC50 (Proliferation) | IC50 (Kinase Activity) | Observed G2/M Arrest |
| This compound | Aurora A, Aurora B | MGC-803 | 0.2-0.4 μM | Aurora A: 102.1 ± 10.1 nM, Aurora B: 93.9 ± 33.7 nM[1][3] | Yes, significant accumulation in G2/M phase[1][4] |
| Alisertib (MLN8237) | Aurora A | Various (e.g., breast cancer, glioblastoma) | Varies by cell line | Aurora A: 1.2 nM, Aurora B: 396.5 nM[5] | Yes, potent induction of G2/M arrest[6][7][8] |
| Barasertib (AZD1152) | Aurora B | Leukemia cell lines | 3-40 nM | Aurora B: < 0.001 µM, Aurora A: 1.4 µM[5][9] | Yes[9] |
| Danusertib (PHA-739358) | Pan-Aurora (A, B, C) | Various | Varies by cell line | Aurora A: 13 nM, Aurora B: 79 nM, Aurora C: 61 nM[5] | Yes[9] |
| AMG 900 | Pan-Aurora (A, B, C) | Various | Varies by cell line | Aurora A: 5 nM, Aurora B: 4 nM, Aurora C: 1 nM[5] | Yes, consistent with Aurora B inhibition[5] |
Experimental Protocols
To validate the G2/M arrest induced by this compound, two primary experimental procedures are essential: cell cycle analysis by flow cytometry and western blot analysis of key G2/M regulatory proteins.
Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the desired cancer cell line (e.g., MGC-803) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 0.2, 0.4, 0.8 µM) for a specified duration (e.g., 24 hours).
-
Cell Harvest: Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Fixation: Centrifuge the cells and resuspend the pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells for at least 30 minutes on ice.
-
Staining: Pellet the fixed cells by centrifugation and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. The DNA content will be measured by the intensity of the PI fluorescence.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Cyclin B1 and CDK1
This technique is used to detect changes in the expression levels of key proteins that regulate the G2/M transition.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the cell cycle analysis. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in loading buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin B1, CDK1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression levels.
Visualizing the Molecular and Experimental Framework
To further elucidate the mechanisms and procedures involved, the following diagrams illustrate the signaling pathway of this compound-induced G2/M arrest and the workflows for the key experimental validations.
Caption: Signaling pathway of this compound-induced G2/M arrest.
Caption: Workflow for validating this compound-induced G2/M arrest.
Caption: Logical relationship of this compound's mechanism of action.
References
- 1. Antitumor activity of this compound against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of this compound against gastric cancer by inhibiting Aurora A, Aurora B and VEGFR2 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of a novel Aurora A/B kinases inhibitor this compound against gastric cancer by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 6. Alisertib induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aurora Kinase A inhibition enhances DNA damage and tumor cell death with 131I-MIBG therapy in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Information Regarding TY-011 Not Found
Extensive searches for "TY-011" did not yield any specific safety data sheets, chemical properties, or disposal procedures. The provided information appears to be for a different chemical substance, Diethylenetriamine, and other unrelated topics.
To ensure the safe and proper handling of the substance , please verify the chemical name and provide any of the following additional identifiers:
-
CAS Number: A unique numerical identifier assigned to every chemical substance.
-
Alternative Chemical Names or Synonyms: The substance may be known by other common or trade names.
-
Manufacturer or Supplier: Information from the provider can lead to specific safety and disposal documentation.
Without accurate identification, it is not possible to provide the essential safety, logistical, and disposal information as requested. Once the correct chemical identity is confirmed, a comprehensive guide including quantitative data, experimental protocols, and procedural diagrams can be developed to ensure the safety of all researchers, scientists, and drug development professionals.
Personal protective equipment for handling TY-011
Essential safety and handling information for the substance designated "TY-011" could not be located. Publicly available resources and safety data sheets do not contain information for a chemical with this identifier. The search results for "this compound" were unrelated to a chemical compound, instead referencing products such as automotive parts.
To ensure the safety of all personnel and to provide accurate operational and disposal guidance, a valid chemical identifier is required. Please provide one of the following to proceed:
-
CAS Number: A unique numerical identifier assigned by the Chemical Abstracts Service.
-
IUPAC Name: The systematic name of the chemical compound according to the International Union of Pure and Applied Chemistry.
-
Common Chemical Name or Synonym: A more widely recognized name for the substance.
Without proper identification, providing safety protocols, personal protective equipment recommendations, and disposal plans would be speculative and potentially hazardous. Upon receipt of a valid identifier, a comprehensive guide will be developed to meet the specified requirements for researchers, scientists, and drug development professionals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
